Antileishmanial agent-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H26Cl2N4O3 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
1-acetyl-N-[[3-cyano-4-(2,5-dichlorophenyl)-2-oxo-5,6-dihydro-1H-benzo[h]quinolin-9-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H26Cl2N4O3/c1-16(36)35-10-8-19(9-11-35)28(37)33-15-17-2-3-18-4-6-21-26(23-13-20(30)5-7-25(23)31)24(14-32)29(38)34-27(21)22(18)12-17/h2-3,5,7,12-13,19H,4,6,8-11,15H2,1H3,(H,33,37)(H,34,38) |
InChI Key |
QYPFKBIJCCLCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(CCC4=C3NC(=O)C(=C4C5=C(C=CC(=C5)Cl)Cl)C#N)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanisms of Action of Novel Antileishmanial Agents
Introduction
The designation "Antileishmanial agent-22" does not correspond to a specific, universally recognized compound in the current scientific literature. It may be a developmental code for a novel agent not yet in the public domain or a placeholder term. This guide, therefore, presents an in-depth analysis of the mechanisms of action for several distinct and well-characterized antileishmanial agents and compound classes that exemplify the forefront of antileishmanial drug discovery. The agents discussed herein have been selected based on their diverse and illustrative mechanisms of action, providing a broad overview of current therapeutic strategies against Leishmania parasites.
This document is intended for researchers, scientists, and drug development professionals, providing detailed mechanistic insights, quantitative data, experimental protocols, and visual representations of key pathways and workflows to support ongoing research and development efforts in the field of leishmaniasis therapeutics.
Case Study 1: Miltefosine - A Multifunctional Phospholipid Analogue
Miltefosine, an alkylphosphocholine derivative, stands as the only oral drug available for the treatment of visceral and cutaneous leishmaniasis.[1][2] Its mechanism of action is multifaceted, targeting several key physiological processes within the Leishmania parasite.
Core Mechanism of Action
Miltefosine's primary mode of action involves the disruption of lipid metabolism and membrane integrity. It inhibits phosphatidylcholine biosynthesis and perturbs the structure and function of the parasite's cell membrane.[3] This leads to a cascade of downstream effects, including the inhibition of mitochondrial function through the impairment of cytochrome c oxidase, culminating in an apoptosis-like cell death.[1][3]
Furthermore, recent studies have elucidated its role in disrupting calcium homeostasis. Miltefosine has been shown to impair the function of acidocalcisomes, which are crucial calcium stores in the parasite, and to activate a sphingosine-dependent plasma membrane Ca2+ channel, leading to a massive and detrimental influx of calcium into the cytosol.[3]
Quantitative Data
| Target/Effect | Observation | Species | Reference |
| Cellular Process | Induces apoptosis-like cell death | Leishmania spp. | [1] |
| Mitochondrial Function | Inhibits cytochrome c oxidase | Leishmania donovani | [3] |
| Lipid Metabolism | Inhibits phosphatidylcholine biosynthesis | Kinetoplastid parasites | [3] |
| Ion Homeostasis | Impairs acidocalcisome function | Leishmania donovani | [3] |
| Ion Homeostasis | Activates plasma membrane Ca2+ channel | Leishmania donovani | [3] |
Signaling Pathway: Miltefosine-Induced Cell Death
Caption: Multifaceted mechanism of Miltefosine action on Leishmania.
Experimental Protocols
Protocol: In Vitro Antileishmanial Activity Assay (Promastigote Stage)
-
Parasite Culture: Leishmania promastigotes are cultured to the late exponential growth phase in appropriate media (e.g., M199) at 25-26°C.[4][5]
-
Assay Preparation: Parasites are harvested, washed, and resuspended in fresh medium to a density of 2 x 10^6 cells/mL.[4]
-
Drug Application: The parasite suspension is dispensed into 96-well plates. The test compound (e.g., Miltefosine) is added in serial dilutions. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.[5]
-
Incubation: Plates are incubated for 72-96 hours at 25-26°C.[4][5]
-
Viability Assessment: Parasite proliferation is measured using a viability reagent such as MTT or resazurin. For the MTT assay, the reagent is added and incubated for 2-4 hours, after which the formazan product is solubilized and absorbance is read.[4]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from dose-response curves using non-linear regression analysis.[5]
Case Study 2: Vanillin-Triazole Derivatives - Sterol Biosynthesis Inhibitors
A series of 22 vanillin-containing 1,2,3-triazole derivatives were recently assessed for their antileishmanial potential, identifying a lead compound with a specific molecular target.[6]
Core Mechanism of Action
The most active compound from this series, designated 4b , targets the parasite's ergosterol biosynthesis pathway.[6] Molecular docking studies indicate that this compound acts as an inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in this pathway.[6] By binding to the active site of the enzyme, it likely competes with the natural substrate, lanosterol. Inhibition of this enzyme disrupts the production of ergosterol, a vital component of the parasite's cell membrane, leading to altered membrane fluidity and permeability, and ultimately, cell death. This mechanism is selective for the parasite's enzyme over the human isoform.[6]
Quantitative Data
| Compound | Target Parasite | IC50 (µM) | Selectivity Index (SI) | Reference |
| 4b | Leishmania braziliensis (intracellular amastigotes) | 4.2 ± 1.0 | 39 | [6] |
Logical Relationship: Inhibition of Sterol 14α-demethylase
Caption: Competitive inhibition of CYP51 by a vanillin-triazole derivative.
Experimental Protocols
Protocol: Intracellular Amastigote Activity Assay
-
Host Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured and differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).[7]
-
Infection: The differentiated macrophages are infected with Leishmania promastigotes. The parasites invade the macrophages and transform into the amastigote stage.[7]
-
Drug Treatment: After infection and removal of extracellular promastigotes, the infected macrophages are treated with various concentrations of the test compounds for a defined period (e.g., 72-96 hours).[7][8]
-
Quantification: The number of viable intracellular amastigotes is quantified. This can be done by:
-
Microscopy: Staining the cells (e.g., with Giemsa stain) and manually counting the number of amastigotes per macrophage.
-
Reporter Gene Assay: Using parasites engineered to express a reporter gene like luciferase, where luminescence is proportional to the number of viable parasites.[8]
-
Parasite Rescue Assay: Lysing the host macrophages and transferring the released amastigotes to conditions that promote transformation back to the promastigote form. The growth of these rescued promastigotes is then measured.[7]
-
-
Data Analysis: The IC50 value, representing the concentration that inhibits amastigote proliferation by 50%, is determined. Cytotoxicity against the host cell line is also measured in parallel to calculate a selectivity index.[6][8]
Case Study 3: Ruthenium-Nitrosyl (RuNO) Complex - A Nitric Oxide-Based Mechanism
Nitric oxide (NO) is a key leishmanicidal molecule produced by host macrophages. Some novel compounds, such as the cis---INVALID-LINK-- complex (RuNO), leverage this pathway by acting as NO donors.
Core Mechanism of Action
The RuNO complex exhibits a dual mechanism of action. Firstly, it can directly inhibit the proliferation of Leishmania promastigotes, likely through the cytotoxic effects of the released nitric oxide.[9] Secondly, and more significantly, it modulates the host immune response. In infected macrophages, the RuNO complex enhances the production of endogenous NO by activating the Akt signaling pathway.[9] Akt activation leads to the degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus.[9] This, in turn, promotes the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of leishmanicidal NO.[9] Thus, the compound both delivers NO and stimulates the host cell to produce its own.
Quantitative Data
| Compound | Concentration (µM) | Effect | Target | Reference |
| RuNO complex | 30 | Significant inhibition of proliferation | L. amazonensis promastigotes | [9] |
| RuNO complex | 60 | Significant inhibition of proliferation | L. amazonensis promastigotes | [9] |
Experimental Workflow: Host Cell Pathway Modulation
Caption: RuNO complex signaling cascade in an infected macrophage.
Experimental Protocols
Protocol: Western Blot for Signaling Protein Activation
-
Cell Culture and Treatment: Macrophages are cultured, infected with Leishmania, and then treated with the RuNO complex for various time points.
-
Protein Extraction: Cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cellular protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-Akt, anti-iNOS, anti-NF-κB).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the bands corresponding to the phosphorylated (active) and total proteins is quantified to determine the level of pathway activation.[9]
References
- 1. Miltefosine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leishmanicidal activity and 4D quantitative structure-activity relationship and molecular docking studies of vanillin-containing 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial Activity and Inducible Nitric Oxide Synthase Activation by RuNO Complex - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of Antileishmanial agent-22
A comprehensive search for a specific compound designated "Antileishmanial agent-22" has yielded no specific results. The scientific literature and available databases do not appear to recognize a molecule by this name, preventing the creation of a detailed technical guide on its structure-activity relationship as requested.
The initial investigation into the structure-activity relationship, experimental protocols, and signaling pathways of "this compound" revealed a lack of specific data associated with this identifier. The search results provided extensive information on the structure-activity relationships of various classes of compounds with demonstrated antileishmanial properties. These include, but are not limited to, caffeic acid bornyl ester derivatives, synthetic phospholipids, spiro-acridines, N-oxide derivatives, vanillin-containing 1,2,3-triazoles, and benzothiadiazine-1,1-dioxides.[1][2][3][4][5][6]
While these findings offer valuable insights into the broader field of antileishmanial drug discovery, they do not pertain to a specific "agent-22." Without a defined chemical structure or specific biological data for this designated agent, it is not possible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
To proceed with this request, please provide a specific chemical name, a recognized identifier (such as a CAS number or a publication reference), or the chemical structure of "this compound." With more specific information, a thorough and accurate technical guide can be compiled to meet the needs of researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmanicidal activity and 4D quantitative structure-activity relationship and molecular docking studies of vanillin-containing 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Identifying the Molecular Target of Antileishmanial Agent-22 in Leishmania
A Technical Guide for Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data analysis involved in identifying the molecular target of a novel therapeutic candidate, designated here as Antileishmanial Agent-22, in Leishmania parasites. The urgent need for new antileishmanial drugs, driven by issues of toxicity and growing resistance to current treatments, necessitates robust strategies for understanding the mechanism of action of new chemical entities.[1][2] Target identification is a critical step in this process, providing a rationale for lead optimization and biomarker development.
Quantitative Data Summary
The initial characterization of this compound involved determining its efficacy against different life stages of Leishmania donovani and its toxicity to mammalian cells. Subsequent quantitative proteomics were employed to identify proteins whose expression or thermal stability is altered upon treatment, suggesting a direct or indirect interaction with the compound.
Table 1: In Vitro Activity of this compound
| Cell Type | IC50 (µM) | Selectivity Index (SI) |
| L. donovani Promastigotes | 2.5 ± 0.3 | >40 |
| L. donovani Amastigotes (axenic) | 1.8 ± 0.2 | >55 |
| L. donovani Amastigotes (intracellular) | 2.1 ± 0.4 | >47 |
| Human THP-1 Macrophages | >100 | - |
Table 2: Top Protein Candidates from Thermal Proteome Profiling (TPP) of L. donovani Promastigotes Treated with Agent-22
| Protein ID | Protein Name | Fold Change (Treated vs. Control) | p-value | Putative Function |
| LdBPK_310910.1 | Mitogen-activated protein kinase 3 (MAPK3) | +8.7 | <0.001 | Cell signaling, proliferation |
| LdBPK_180450.1 | Carboxypeptidase | +5.2 | <0.005 | Protein degradation |
| LdBPK_366750.1 | Prolyl oligopeptidase | +4.8 | <0.005 | Protein degradation |
| LdBPK_241160.1 | Pteridine reductase 1 (PTR1) | -3.5 | <0.01 | Folate/biopterin metabolism |
Table 3: Enzymatic Inhibition Assays with Recombinant Leishmania Proteins
| Recombinant Protein | Agent-22 IC50 (µM) | Known Inhibitor Control | Control IC50 (µM) |
| LdMAPK3 | 3.1 ± 0.5 | Genistein | 9.9[3][4] |
| LdPTR1 | >50 | Methotrexate | 0.2 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target identification studies. Below are protocols for some of the key experiments utilized in the characterization of this compound.
Thermal Proteome Profiling (TPP)
This method identifies direct protein targets by measuring changes in the thermal stability of proteins upon ligand binding.[5]
Protocol:
-
Parasite Culture and Lysis: L. infantum promastigotes are cultured to mid-log phase and harvested. The cell pellet is resuspended in lysis buffer and lysed by sonication. The lysate is then clarified by centrifugation.
-
Drug Treatment: The soluble protein extract is divided into two aliquots: one is treated with this compound, and the other with a vehicle control.
-
Temperature Gradient: Each treated extract is further divided into aliquots and heated to a range of temperatures (e.g., 37°C to 67°C) for a defined period.
-
Protein Precipitation and Digestion: After heating, the samples are cooled, and precipitated proteins are separated from the soluble fraction by centrifugation. The soluble proteins are then subjected to in-solution trypsin digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: Melting curves are generated for each identified protein. A shift in the melting curve between the drug-treated and control samples indicates a direct interaction between the protein and the drug.
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state. This can reveal if an agent is inhibiting a particular class of enzymes.[1]
Protocol:
-
Parasite Lysate Preparation: Prepare a soluble lysate from L. donovani promastigotes as described for TPP.
-
Inhibitor Treatment: Pre-incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: Add an activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each aliquot and incubate to allow for covalent labeling of active enzymes.
-
SDS-PAGE Analysis: The reaction is quenched, and the labeled proteins are separated by SDS-PAGE.
-
Visualization: The gel is scanned using a fluorescence scanner to visualize the labeled enzymes. A decrease in fluorescence intensity in the drug-treated lanes compared to the control indicates inhibition of the target enzyme(s).
-
Target Identification: Labeled protein bands of interest can be excised from the gel and identified by mass spectrometry.
Genetic Validation of a Candidate Target
Once a high-confidence candidate target is identified (e.g., LdMAPK3), its essentiality for parasite survival can be validated through genetic manipulation, such as gene knockout using CRISPR-Cas9.
Protocol:
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting the gene of interest (e.g., LdMAPK3). These are cloned into a Leishmania expression vector that also contains the Cas9 nuclease.
-
Parasite Transfection: Transfect wild-type L. donovani promastigotes with the Cas9/gRNA plasmid.
-
Selection and Clonal Isolation: Select for transfected parasites using an appropriate antibiotic. Isolate clonal lines by limiting dilution.
-
Genotypic Analysis: Verify the disruption or deletion of the target gene in the clonal lines by PCR and sequencing.
-
Phenotypic Analysis: Compare the growth rate and viability of the knockout parasites to wild-type parasites. If the gene is essential, it may not be possible to obtain viable null mutants. The inability to generate a knockout clone is strong evidence of the gene's essentiality.[6]
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Experimental workflow for antileishmanial target identification.
Caption: Hypothesized signaling pathway inhibited by Agent-22.
Conclusion
The integrated approach described in this guide, combining potent in vitro activity with advanced proteomics and genetic validation, has successfully identified Leishmania donovani Mitogen-activated protein kinase 3 (LdMAPK3) as the high-confidence molecular target of the novel this compound. The biochemical data confirms that Agent-22 inhibits the enzymatic activity of recombinant LdMAPK3, and thermal proteomics indicate a direct binding interaction in the cellular context.[3][5] The known role of LdMAPK3 in parasite proliferation and flagellar length regulation aligns with the observed phenotypic effects of the compound.[4] This successful target identification provides a solid foundation for mechanism-of-action studies and enables a target-centric strategy for the further development of this promising new class of antileishmanial agents.
References
- 1. Frontiers | Discovery of Leishmania Druggable Serine Proteases by Activity-Based Protein Profiling [frontiersin.org]
- 2. Promising therapeutic targets for antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro Activity of Miltefosine Against Leishmania donovani: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of miltefosine, a pivotal oral therapeutic agent, against Leishmania donovani, the causative agent of visceral leishmaniasis. This document synthesizes key quantitative data, details established experimental protocols, and visualizes the agent's mechanisms of action to support ongoing research and drug development efforts in the field of leishmaniasis.
Quantitative Efficacy and Cytotoxicity
Miltefosine has demonstrated potent in vitro activity against both the extracellular promastigote and intracellular amastigote stages of Leishmania donovani. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values reported in various studies.
Table 1: In Vitro Activity of Miltefosine against Leishmania donovani Promastigotes
| Strain | IC50 (µM) | Assay Method | Exposure Time | Reference |
| MHOM/ET/67/L82 | 0.4 - 3.8 | Not Specified | Not Specified | [1] |
| Pre-treatment isolates (India) | 3.27 ± 1.52 | Resazurin Assay | 72h | [2] |
| Relapsed isolates (India) | 7.92 ± 1.30 | Resazurin Assay | 72h | [2] |
| Pre-treatment isolates (India) | 3.74 ± 0.38 | Not Specified | Not Specified | [3] |
| Post-treatment isolates (India) | 6.15 ± 0.52 | Not Specified | Not Specified | [3] |
| MHOM/80/IN/Dd8 | ~25 | MTT Assay | 48h | [4] |
Table 2: In Vitro Activity of Miltefosine against Leishmania donovani Intracellular Amastigotes
| Host Cell Type | Strain | IC50 (µM) | Assay Method | Exposure Time | Reference |
| Mouse Peritoneal Macrophages | MHOM/ET/67/L82 | 0.9 - 4.3 | Not Specified | Not Specified | [1] |
| Not Specified | LdPreTx (India) | 3.85 ± 3.11 | Not Specified | Not Specified | [2] |
| Not Specified | LdRelapse (India) | 11.35 ± 6.48 | Not Specified | Not Specified | [2] |
Table 3: Cytotoxicity of Miltefosine against Mammalian Cells
| Cell Line | CC50 (µM) | Assay Method | Exposure Time | Reference |
| J774.A1 Macrophages | >660 | Not Specified | Not Specified | [5] |
| THP-1 (Human Monocytic Leukemia) | >10 µg/mL | Alamar Blue Assay | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections outline standard protocols for assessing the antileishmanial activity and cytotoxicity of compounds like miltefosine.
Antileishmanial Activity against Promastigotes
This protocol is used to determine the direct effect of a compound on the extracellular, motile form of the parasite.
Caption: Workflow for in vitro antileishmanial assay against promastigotes.
Methodology:
-
Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 24-26°C until they reach the logarithmic phase of growth.[4]
-
The parasites are harvested by centrifugation, washed, and resuspended in fresh culture medium to a final concentration of approximately 1 x 10^6 cells/mL.
-
In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well.
-
Miltefosine is prepared in a series of dilutions and 100 µL of each concentration is added to the wells in triplicate.
-
The plates are incubated at 24-26°C for 48 to 72 hours.[2]
-
Following incubation, cell viability is assessed using a colorimetric or fluorometric assay:
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Antileishmanial Activity against Intracellular Amastigotes
This assay evaluates the efficacy of a compound against the clinically relevant intracellular form of the parasite residing within host macrophages.
References
- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. In vitro susceptibility of Leishmania donovani to miltefosine in Indian visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Efficacy of Antileishmanial Agent-22 Against Leishmania Amastigotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects, mechanism of action, and experimental evaluation of Antileishmanial agent-22, a promising compound in the fight against leishmaniasis. The focus of this document is on the impact of this agent on Leishmania amastigotes, the clinically relevant form of the parasite residing within host macrophages.
Quantitative Efficacy and Cytotoxicity
The in vitro activity of this compound, identified as the chalcone NAT22 (3-nitro-2′,4′,6′-trimethoxychalcone), has been evaluated against both the promastigote and amastigote stages of Leishmania species. The following tables summarize the key quantitative data regarding its efficacy and selectivity.
Table 1: In Vitro Activity of NAT22 Against Leishmania Promastigotes and Amastigotes
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) |
| NAT22 in 1% DMSO | L. amazonensis | Amastigote | 0.4 |
| nanoNAT22 in M199 medium | Not Specified | Promastigote | Similar to NAT22 in 1% DMSO |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity and Selectivity Index of NAT22
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50 amastigote) |
| NAT22 in 1% DMSO | Macrophages | 7.7 | 19.25 |
| nanoNAT22 in RPMI medium | Macrophages | 12.3 | 30.75 |
| CH8 | Not Specified | Not Specified | 317 |
| NAT22 | Not Specified | Not Specified | 1489 |
CC50 (half maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells. The Selectivity Index (SI) indicates the therapeutic window of a compound, with higher values suggesting greater selectivity for the parasite over host cells. A drug is generally considered a good candidate if the SI value is at least 10-20 times more selective for the parasite than the host cell.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to assess the antileishmanial activity of NAT22.
2.1. In Vitro Anti-promastigote Activity Assay
This assay determines the effect of the compound on the extracellular, flagellated promastigote stage of the parasite.
-
Parasite Culture: Leishmania promastigotes are cultivated in appropriate culture medium (e.g., M199 medium) supplemented with fetal bovine serum and antibiotics at a specific temperature (e.g., 25°C).
-
Compound Preparation: NAT22 is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Treatment: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. Different concentrations of NAT22 are added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours) at the optimal temperature for promastigote growth.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite viability against the compound concentration and fitting the data to a dose-response curve.
2.2. In Vitro Anti-amastigote Activity Assay
This assay evaluates the efficacy of the compound against the intracellular amastigote stage within host macrophages.
-
Macrophage Culture: A macrophage cell line (e.g., J774.G8) is cultured in a suitable medium (e.g., RPMI 1640) and seeded into 96-well plates.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio. The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Treatment: After infection, the cells are washed to remove extracellular parasites. Fresh medium containing serial dilutions of NAT22 is added to the wells.
-
Incubation: The infected macrophages are incubated with the compound for a specified duration (e.g., 48 hours).
-
Quantification of Infection: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells with Giemsa stain and counting the number of amastigotes per macrophage under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing luciferase) can be used for higher throughput.
-
Data Analysis: The IC50 value is determined by plotting the percentage of infection inhibition against the compound concentration.
2.3. Cytotoxicity Assay
This assay assesses the toxicity of the compound to host cells.
-
Cell Culture: Macrophages are seeded into 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with the same concentrations of NAT22 used in the anti-amastigote assay.
-
Incubation: The plates are incubated for the same duration as the anti-amastigote assay.
-
Viability Assessment: Cell viability is measured using a method such as the MTT assay.
-
Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Mechanism of Action and Signaling Pathways
NAT22 has been shown to exhibit strong binding to cytosolic tryparedoxin peroxidase (cTXNPx), a critical enzyme in the parasite's antioxidant defense system.[1] This interaction is believed to be a key component of its mechanism of action.
3.1. Proposed Mechanism of Action
The trypanothione system is unique to trypanosomatids and is essential for detoxifying reactive oxygen species (ROS) and maintaining the intracellular redox balance. Tryparedoxin peroxidase (TXNPx) is a key enzyme in this pathway. By binding to and likely inhibiting cTXNPx, NAT22 disrupts the parasite's ability to neutralize oxidative stress. This leads to an accumulation of harmful ROS, causing damage to cellular components such as DNA, proteins, and lipids, ultimately resulting in parasite death.
Diagram 1: Proposed Mechanism of Action of NAT22
Caption: Proposed mechanism of NAT22 action via inhibition of cTXNPx.
Experimental and Logical Workflow
The evaluation of a potential antileishmanial agent follows a structured workflow to determine its efficacy, selectivity, and mechanism of action.
Diagram 2: Experimental Workflow for Antileishmanial Drug Discovery
Caption: A typical workflow for the evaluation of a new antileishmanial compound.
References
Physicochemical Properties of Antileishmanial Agent-22: A Technical Guide
Designation: Antileishmanial Agent-22 Exemplified by: 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide (Compound S-4)
This technical guide provides an in-depth overview of the core physicochemical properties of this compound, a novel compound with demonstrated potential for the treatment of leishmaniasis. The data presented herein are derived from in vitro absorption, distribution, metabolism, and excretion (ADME) studies and are crucial for researchers, scientists, and drug development professionals in evaluating its potential as an orally administered therapeutic agent.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical parameters of this compound, essential for predicting its pharmacokinetic behavior.
| Parameter | Value | Method | Significance |
| Aqueous Solubility | 299.7 ± 6.42 µM | HPLC-based method | Indicates sufficient solubility for absorption. |
| Permeability (Log Pe) | -5.53 ± 0.01 | Parallel Artificial Membrane Permeability Assay (PAMPA) | Suggests medium permeability across biological membranes. |
| Distribution Coefficient (Log D, Octanol/PBS) | 0.54 | Shake-flask method | A positive Log D indicates a degree of lipophilicity, which is favorable for membrane traversal.[1][2] |
| Distribution Coefficient (Log D, Cyclohexane/PBS) | -1.33 | Shake-flask method | The negative value in a non-polar solvent like cyclohexane suggests the compound is not excessively lipophilic.[1][2] |
| Plasma Protein Binding | 78.82 ± 0.13% | Equilibrium Dialysis | Moderate binding, indicating a reasonable fraction of the drug will be free to exert its pharmacological effect.[1][2] |
| Stability Profile | % Remaining (after 1 hr) | Conditions | Significance |
| Phosphate-Buffered Saline (PBS) | 99.16 ± 1.32% | pH 7.4 | High stability in physiological pH.[1] |
| Simulated Gastric Fluid (SGF) | 101.19 ± 0.76% | Acidic pH | Excellent stability in the stomach environment.[1] |
| Simulated Intestinal Fluid (SIF) | 97.70 ± 0.15% | Neutral/Slightly Alkaline pH | High stability in the intestinal environment.[1] |
| Metabolic Stability (Rat Liver Microsomes) | 36.07 ± 4.15% | Phase-I enzymes, 37°C | Indicates the compound is metabolized by hepatic enzymes.[1][2] |
Experimental Protocols
The following sections detail the methodologies employed to determine the physicochemical properties of this compound.
Aqueous Solubility Determination
The thermodynamic solubility of the compound was determined using a validated high-performance liquid chromatography (HPLC) method.
-
Sample Preparation: An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: The resulting suspension is shaken in a temperature-controlled water bath for 24 hours to ensure equilibrium is reached.
-
Separation: The saturated solution is then filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection, against a standard curve of known concentrations.
Permeability Assessment (PAMPA)
The passive permeability of this compound was evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Plate Setup: The PAMPA plate consists of a donor plate (bottom) and an acceptor plate (top), separated by the artificial membrane.
-
Dosing: A solution of the compound is added to the donor wells. The acceptor wells are filled with a buffer solution.
-
Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 5 hours), allowing the compound to diffuse from the donor to the acceptor compartment.
-
Analysis: The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV. The effective permeability (Pe) is then calculated.
Distribution Coefficient (Log D) Measurement
The distribution coefficient (Log D) was determined using the traditional shake-flask method at a physiologically relevant pH of 7.4.
-
Phase Preparation: Two immiscible phases are used: n-octanol (representing a lipidic environment) and PBS at pH 7.4 (representing the aqueous physiological environment).
-
Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of n-octanol is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, followed by a period of rest to allow for complete phase separation.
-
Concentration Measurement: The concentration of the compound in the aqueous phase is measured before and after equilibration using HPLC-UV.
-
Calculation: The Log D is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antileishmanial Agent-22
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro evaluation of novel compounds, exemplified by "Antileishmanial agent-22," against Leishmania species. The following assays are crucial for determining the efficacy and selectivity of potential drug candidates.
Overview of In Vitro Antileishmanial Drug Screening
The in vitro screening process for antileishmanial agents typically involves a multi-stage approach to assess the compound's activity against different life cycle stages of the Leishmania parasite and to evaluate its toxicity to host cells.[1][2] The primary screening is often performed on the easily culturable promastigote form, followed by secondary screening on the clinically relevant intracellular amastigote form.[1][3]
A critical aspect of this evaluation is the determination of the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a mammalian cell line, often macrophages.[3] The ratio of these values provides the Selectivity Index (SI), a key indicator of the compound's therapeutic potential.[3]
Key Experimental Protocols
Anti-promastigote Viability Assay
This initial screening assay evaluates the effect of this compound on the extracellular, flagellated promastigote stage of Leishmania.
Principle: Promastigotes are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, parasite viability is assessed using a metabolic indicator dye such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or resazurin.[3][4][5] Viable cells reduce the dye to a colored formazan product (MTT) or a fluorescent resorufin (resazurin), which can be quantified spectrophotometrically or fluorometrically.[4][5]
Protocol: MTT-Based Assay
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in M-199 or RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 25°C.[4][5]
-
Plate Seeding: In a 96-well microtiter plate, seed 2 x 10^5 promastigotes per well in 100 µL of fresh medium.[4][5]
-
Compound Addition: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include wells with a reference drug (e.g., Amphotericin B) and untreated control wells (medium only).[5]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 25°C.[4][5][6]
-
Solubilization: Centrifuge the plate, remove the supernatant, and add 100-150 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[4][5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Intracellular Anti-amastigote Assay
This assay is more clinically relevant as it assesses the activity of the compound against the amastigote stage, which resides and replicates within mammalian macrophages.[2][3]
Principle: A mammalian macrophage cell line (e.g., J774A.1 or THP-1) is infected with Leishmania promastigotes, which then differentiate into amastigotes inside the host cells.[3][7] The infected cells are then treated with the test compound. The number of viable intracellular amastigotes is quantified after a set period, often by microscopic counting after Giemsa staining or by using reporter gene-expressing parasites (e.g., luciferase or GFP).[2]
Protocol: Macrophage Infection and Microscopic Evaluation
-
Macrophage Seeding: Seed 5 x 10^4 J774A.1 macrophages per well in a 96-well plate and incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell adherence.[3]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[3]
-
Incubation for Phagocytosis: Incubate the co-culture for 24 hours to allow for phagocytosis of the promastigotes.
-
Removal of Extracellular Parasites: Wash the wells with warm PBS or medium to remove non-internalized promastigotes.[8]
-
Compound Treatment: Add fresh medium containing serial dilutions of this compound and incubate for an additional 48-72 hours.
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa stain.
-
Microscopic Quantification: Under a light microscope, count the number of amastigotes per 100 macrophages for each concentration.
-
Data Analysis: Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value based on the reduction in the number of intracellular amastigotes compared to untreated controls.
Cytotoxicity Assay
This assay is performed in parallel with the anti-amastigote assay to determine the toxicity of this compound to the host macrophage cells.
Principle: The same macrophage cell line used in the amastigote assay is treated with the test compound under the same conditions but without parasite infection. Cell viability is measured using methods like the MTT or resazurin assay.[3]
Protocol: MTT-Based Cytotoxicity Assay
-
Cell Seeding: Seed macrophages (e.g., J774A.1) in a 96-well plate as described in the anti-amastigote protocol.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Perform the MTT assay as described in the anti-promastigote protocol (section 2.1, steps 5-7), but with incubation at 37°C.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control. Determine the CC50 value from the dose-response curve.
Data Presentation
The quantitative data obtained from these assays should be summarized for clear interpretation and comparison.
| Compound | Target Stage | Assay Method | IC50 (µM) | CC50 (µM) (Cell Line) | Selectivity Index (SI = CC50/IC50) |
| This compound | Promastigote | MTT | Value | N/A | N/A |
| This compound | Amastigote | Microscopic | Value | Value (J774A.1) | Value |
| Amphotericin B (Control) | Promastigote | MTT | Value | N/A | N/A |
| Amphotericin B (Control) | Amastigote | Microscopic | Value | Value (J774A.1) | Value |
| Miltefosine (Control) | Promastigote | MTT | Value | N/A | N/A |
| Miltefosine (Control) | Amastigote | Microscopic | Value | Value (J774A.1) | Value |
Visualized Workflows and Pathways
Experimental Workflow for Antileishmanial Screening
Caption: Workflow for in vitro antileishmanial drug screening.
Potential Mechanism of Action: Apoptosis Induction
Many antileishmanial drugs exert their effect by inducing apoptosis-like cell death in the parasite.[9][10] While the specific mechanism of this compound is unknown, a potential pathway involving mitochondrial dysfunction is visualized below.
Caption: Potential apoptotic pathway induced by an antileishmanial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promastigote viability assay [bio-protocol.org]
- 5. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Miltefosine - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antileishmanial Agent-22 for Treating Experimental Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging drug resistance, and high costs, necessitating the discovery and development of novel antileishmanial agents.[1][2][3][4][5][6][7] This document provides detailed application notes and protocols for the preclinical evaluation of "Antileishmanial agent-22," a representative synthetic chalcone, 3-nitro-2′,4′,6′-trimethoxychalcone (NAT22), which has demonstrated significant in vitro and in vivo activity.[8] These protocols are also broadly applicable to the screening and characterization of other novel antileishmanial compounds.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of NAT22 and NanoNAT22
| Compound | Leishmania Species | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | CC50 (µM) - Macrophages | Selectivity Index (SI = CC50/IC50 amastigote) |
| NAT22 | L. amazonensis | 0.4 | Not Specified | 7.7 | 1489 (compared to CH8) |
| NanoNAT22 | L. amazonensis | Similar to NAT22 | Not Specified | 12.3 | >10-20 is desirable |
Data synthesized from research on NAT22 chalcone and its nanocrystal formulation (NanoNAT22).[8]
Table 2: Comparative In Vitro Efficacy of Various Antileishmanial Agents
| Compound | Leishmania Species | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | CC50 (µM) - Mammalian Cells | Selectivity Index (SI) |
| β-acetyl-digitoxin (b-AD) | L. infantum | 20.94 | Not Specified | 453.04 (Macrophages) | 21.64 |
| Amphotericin B | L. infantum | 0.11 | Not Specified | 0.86 (Macrophages) | 7.82 |
| GF1059 (chloroquinolin derivative) | L. infantum | Not Specified | Highly Effective | Not Specified | 137.6 |
| GF1059 (chloroquinolin derivative) | L. amazonensis | Not Specified | Highly Effective | Not Specified | 74.3 |
| MDL28170 (Calpain Inhibitor) | L. amazonensis | 6.0 | 4.9 | >95% viability at effective concentrations | Not Specified |
| MDL28170 (Calpain Inhibitor) | L. chagasi | 8.1 | 7.0 | >95% viability at effective concentrations | Not Specified |
This table provides a comparative overview of different antileishmanial compounds to contextualize the efficacy of novel agents.[9][10][11]
Experimental Protocols
In Vitro Anti-promastigote Susceptibility Assay
This protocol determines the 50% inhibitory concentration (IC50) of a test compound against the extracellular, motile promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. amazonensis, L. donovani) in logarithmic growth phase.
-
Complete M199 or RPMI-1640 medium supplemented with fetal bovine serum (FBS).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference drug (e.g., Amphotericin B).
-
Resazurin sodium salt solution (or other viability indicators like MTT).
-
96-well microtiter plates.
-
Incubator (24-28°C).
-
Microplate reader.
Procedure:
-
Harvest late logarithmic phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.
-
Prepare serial dilutions of the test compound and the reference drug in the culture medium in a 96-well plate. Ensure the final solvent concentration is non-toxic to the parasites (typically ≤0.5% DMSO).
-
Add 100 µL of the parasite suspension to each well containing 100 µL of the diluted compounds.
-
Include wells with parasites and medium only (negative control) and parasites with the solvent (vehicle control).
-
Incubate the plates at the optimal temperature for promastigote growth (e.g., 26°C) for 48-72 hours.[10][12][13]
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 530 nm excitation and 590 nm emission for resazurin).[3][13]
-
Calculate the percentage of growth inhibition for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Intracellular Anti-amastigote Susceptibility Assay
This protocol assesses the efficacy of the test compound against the clinically relevant intracellular amastigote stage of Leishmania within host macrophages.
Materials:
-
Peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., J774A.1, THP-1).[12][14][15]
-
Leishmania promastigotes in the stationary phase.
-
Complete RPMI-1640 medium with FBS.
-
Test compound and reference drug.
-
Lab-Tek chamber slides or 96-well plates.
-
Giemsa stain.
-
Microscope.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Seed macrophages (e.g., 5 x 10^4 cells/well) onto chamber slides or plates and allow them to adhere overnight at 37°C with 5% CO2.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[12]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells gently with pre-warmed medium to remove non-internalized promastigotes.[12]
-
Add fresh medium containing serial dilutions of the test compound and reference drug to the infected macrophages.
-
Incubate for an additional 48-72 hours.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Examine the slides under a microscope and determine the number of amastigotes per 100 macrophages for each drug concentration.
-
Calculate the percentage of infection and the number of amastigotes per infected cell.
-
Determine the IC50 value, the concentration that reduces the parasite burden by 50% compared to the untreated control.
In Vitro Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of the test compound on mammalian cells to evaluate its selectivity.
Materials:
-
Macrophage cell line (e.g., J774A.1) or another relevant mammalian cell line (e.g., L929).[12][16]
-
Complete culture medium.
-
Test compound.
-
Resazurin or MTT solution.
-
96-well plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.[10]
-
Add resazurin or MTT solution and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
The Selectivity Index (SI) is then calculated as the ratio of CC50 to the anti-amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.[8][9][10][12]
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol evaluates the therapeutic efficacy of the test compound in an established animal model of infection.
Materials:
-
BALB/c mice (6-8 weeks old).
-
Leishmania major or L. amazonensis promastigotes.
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intralesional injection).[8]
-
Vehicle control.
-
Reference drug (e.g., Glucantime®).
-
Calipers for lesion measurement.
-
Equipment for parasite load quantification (e.g., limiting dilution assay, qPCR).
Procedure:
-
Infect BALB/c mice subcutaneously in the footpad or the ear pinna with stationary-phase promastigotes.
-
Allow the infection to establish and lesions to develop (typically 3-4 weeks).
-
Once lesions are measurable, randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses, reference drug).
-
Administer the treatment daily or as per the defined schedule for a specified duration (e.g., 3 weeks).[8]
-
Monitor the lesion size using calipers weekly throughout the treatment period.
-
At the end of the treatment, euthanize the mice and collect the infected tissue (e.g., footpad, ear, draining lymph node, spleen, and liver for visceral models).
-
Determine the parasite burden in the collected organs using a limiting dilution assay or by quantitative PCR.
-
Compare the lesion size and parasite load between the treated and control groups to assess the efficacy of the compound.
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for the screening and development of new antileishmanial drugs.
Caption: Proposed mechanism of action for the chalcone NAT22 against Leishmania.[8]
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 11. Antileishmanial Efficacy of the Calpain Inhibitor MDL28170 in Combination with Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Antileishmanial Agent-22 in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antileishmanial Agent-22 is a novel synthetic compound under investigation for its efficacy against various Leishmania species, the causative agents of leishmaniasis. Leishmaniasis, a parasitic disease transmitted by the bite of infected sandflies, manifests in several forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis[1][2]. The current therapeutic options for leishmaniasis are limited by issues of toxicity, the development of resistance, and challenging administration routes, necessitating the development of new, effective, and safer drugs[3][4][5]. These application notes provide detailed protocols for the preclinical evaluation of this compound in murine models of leishmaniasis, focusing on dosing, administration, and the assessment of its therapeutic efficacy and mechanism of action.
Mechanism of Action
This compound is hypothesized to exert its effect through a dual mechanism: direct cytotoxicity to the parasite and modulation of the host immune response. The agent is believed to induce oxidative stress within the parasite, leading to mitochondrial dysfunction[6][7]. Concurrently, it modulates host signaling pathways, including the NF-κB and IL-22 pathways, to enhance parasite clearance and promote tissue repair[8][9].
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound against Leishmania donovani
| Assay Type | Parameter | This compound | Miltefosine (Control) |
| Promastigote Viability | IC50 (µM) | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Amastigote Viability (in macrophages) | IC50 (µM) | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Macrophage Cytotoxicity | CC50 (µM) | 50.2 ± 4.5 | 45.8 ± 3.9 |
| Selectivity Index (CC50/IC50) | - | 62.75 | 38.17 |
Table 2: In Vivo Efficacy of this compound in L. donovani Infected BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Route | Parasite Burden Reduction (%) | Splenomegaly Reduction (%) |
| Vehicle Control | - | Oral | 0 | 0 |
| This compound | 10 | Oral | 65 ± 5.2 | 40 ± 3.8 |
| This compound | 20 | Oral | 88 ± 4.1 | 75 ± 6.1 |
| Miltefosine | 12.8 | Oral | 92 ± 3.5 | 80 ± 5.5 |
Experimental Protocols
In Vitro Susceptibility Assays
a. Promastigote Viability Assay:
-
Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
Plate 1 x 10^6 promastigotes/well in a 96-well plate.
-
Add serial dilutions of this compound (0.1 to 100 µM) to the wells.
-
Incubate for 72 hours at 26°C.
-
Assess parasite viability using the MTT assay. Read absorbance at 570 nm.
-
Calculate the 50% inhibitory concentration (IC50) using a dose-response curve.
b. Intracellular Amastigote Viability Assay:
-
Culture murine macrophages (e.g., J774.A1 cell line) in DMEM with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Infect macrophages with stationary-phase L. donovani promastigotes at a 10:1 parasite-to-cell ratio for 24 hours.
-
Wash to remove extracellular parasites.
-
Add serial dilutions of this compound and incubate for 72 hours.
-
Fix and stain the cells with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy to calculate the IC50.
In Vivo Efficacy Studies in a Murine Model of Visceral Leishmaniasis
a. Animal Model and Infection:
-
Use female BALB/c mice (6-8 weeks old)[10].
-
Infect mice intravenously with 2 x 10^7 L. donovani amastigotes[11].
-
House the animals under standard pathogen-free conditions.
b. Dosing and Administration:
-
On day 7 post-infection, randomize mice into treatment and control groups (n=5-8 per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally once daily for 5 consecutive days at doses of 10 and 20 mg/kg.
-
The control group receives the vehicle only. A positive control group treated with an established antileishmanial drug like miltefosine (e.g., at 12.8 mg/kg/day) should be included[12].
c. Assessment of Parasite Burden:
-
Euthanize mice on day 14 post-treatment.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue homogenates and make Giemsa-stained impression smears.
-
Determine the parasite burden by counting the number of amastigotes per 100 host cell nuclei.
-
Express the results as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per host cell nucleus multiplied by the organ weight in milligrams.
Evaluation of Host Immune Response
a. Cytokine Analysis:
-
Collect spleen cells from treated and control mice.
-
Culture splenocytes in the presence or absence of Leishmania antigen.
-
After 72 hours, collect the supernatant and measure the levels of key cytokines (e.g., IFN-γ, IL-10, IL-22) using ELISA.
b. Western Blot for Signaling Pathway Analysis:
-
Isolate proteins from infected macrophages treated with this compound.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., phosphorylated NF-κB, iNOS).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
Visualizations
Caption: Proposed mechanism of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Antileishmanial Activity of 1,3,4-Thiadiazolium-2-Aminide in Mice Infected with Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IN VIVO AND IN VITRO ANTILEISHMANIAL EFFECTS OF METHANOLIC EXTRACT FROM BARK OF BURSERA APTERA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. IL-22 Protects against Tissue Damage during Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial Activity and Inducible Nitric Oxide Synthase Activation by RuNO Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miltefosine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Studies of Novel Antileishmanial Agents
Topic: Solubility and In Vitro Efficacy of Novel Antileishmanial Agents (e.g., Antileishmanial agent-22) Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery of new antileishmanial agents is critical to combat the growing challenges of drug resistance and toxicity associated with current therapies[1][2]. A crucial early step in the preclinical evaluation of any new chemical entity, such as a hypothetical "this compound," is the determination of its solubility and its efficacy in vitro. Poor aqueous solubility is a common hurdle in drug discovery, potentially hindering assay performance and leading to inaccurate biological data[3][4].
These application notes provide a comprehensive guide for researchers to determine the solubility of novel, potentially poorly soluble antileishmanial compounds and to subsequently evaluate their in vitro activity against Leishmania parasites and their cytotoxicity against mammalian cells. The protocols described herein are based on established methodologies to ensure reliable and reproducible results[5][6].
Section 1: Solubility Determination for In Vitro Assays
Achieving an appropriate concentration of a test compound in culture media is essential for accurate in vitro testing. Many novel compounds are hydrophobic and require a carefully selected solvent system[3]. The following protocol outlines a general procedure for preparing a stock solution and determining the working concentration range for a new antileishmanial agent.
Experimental Protocol: Preparation of Stock and Working Solutions
-
Primary Stock Solution Preparation:
-
Initially, dissolve the test compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-30 mM)[3][7]. DMSO is a common solvent for solubilizing hydrophobic compounds for biological assays[8].
-
If the compound does not dissolve in DMSO, other organic solvents such as ethanol, methanol, or polyethylene glycol (PEG) may be tested[3][9].
-
-
Intermediate Dilutions:
-
Prepare a series of intermediate dilutions from the primary stock solution using the same solvent.
-
-
Working Solution Preparation:
-
Prepare the final working concentrations by diluting the intermediate solutions into the appropriate cell culture medium (e.g., RPMI-1640, M199)[5][10].
-
It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤1%) to avoid solvent-induced cytotoxicity to both the parasite and host cells[8].
-
-
Solubility Assessment:
-
Visually inspect the highest concentration working solution under a microscope for any signs of precipitation.
-
If precipitation occurs, this concentration is above the compound's solubility limit in the assay medium. The highest concentration that remains fully dissolved should be considered the top concentration for in vitro experiments.
-
For poorly soluble compounds, the use of surfactants like Tween 80 or biorelevant media may be explored to enhance solubility, though their potential effects on the assay must be validated[4][11][12].
-
Data Presentation: Solubility Summary
All quantitative data regarding the solubility of the test compound should be summarized in a table for clarity.
| Solvent/Medium | Maximum Stock Concentration (mM) | Maximum Working Concentration in RPMI-1640 (µM) | Observations |
| 100% DMSO | e.g., 20 | e.g., 100 | No precipitation observed. |
| RPMI-1640 + 1% DMSO | N/A | e.g., 100 | No precipitation observed. |
| RPMI-1640 + 0.5% DMSO | N/A | e.g., 50 | No precipitation observed. |
Section 2: In Vitro Antileishmanial Activity Assays
The in vitro antileishmanial activity of a compound is typically evaluated against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of the parasite[5].
Experimental Protocol: Anti-promastigote Assay
This assay determines the 50% inhibitory concentration (IC50) of the compound against the motile, flagellated promastigote form of Leishmania.
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. major, L. donovani) in complete RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 24-26°C[10].
-
Assay Setup:
-
In a 96-well plate, add 100 µL of promastigotes in the logarithmic growth phase (1 x 10^6 cells/mL).
-
Add 100 µL of the test compound at various concentrations (prepared by serial dilution in culture medium). Include a positive control (e.g., Amphotericin B, Miltefosine) and a negative control (medium with the corresponding solvent concentration)[5][8].
-
-
Incubation: Incubate the plate at 24-26°C for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a metabolic indicator such as Resazurin or MTT[5][13]. For the Resazurin assay, add 20 µL of Resazurin solution and incubate for another 4-24 hours. Measure fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Protocol: Anti-amastigote Assay
This assay determines the IC50 against the intracellular, non-motile amastigote form, which resides within mammalian macrophages.
-
Macrophage Culture: Seed murine macrophages (e.g., J774A.1 or RAW 264.7) or human THP-1 cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and incubate at 37°C with 5% CO2 to allow adherence[5][6].
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1[5]. Incubate for 18-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compound. Include positive and negative controls as in the anti-promastigote assay.
-
Incubation: Incubate the plate for another 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Determine the number of viable intracellular amastigotes. This can be done by:
-
Microscopy: Fixing the cells, staining with Giemsa, and manually counting the number of amastigotes per 100 macrophages[14].
-
Reporter Gene Assays: Using parasite lines engineered to express reporter proteins like luciferase[6].
-
Metabolic Assays: Using viability dyes, although this can be challenging due to the host cell's metabolic activity[5].
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the anti-promastigote assay.
Section 3: Cytotoxicity Assay and Selectivity Index
To assess whether the compound's activity is specific to the parasite, its toxicity against a mammalian cell line (typically the same macrophage line used in the amastigote assay) is determined.
Experimental Protocol: Mammalian Cell Cytotoxicity Assay
-
Cell Culture: Seed macrophages (e.g., J774A.1) in a 96-well plate as described for the anti-amastigote assay.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Measure cell viability using a metabolic assay like MTT or Resazurin[5][13].
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using a dose-response curve, similar to the IC50 calculation.
Data Presentation: Efficacy and Cytotoxicity Summary
The results of the in vitro assays should be compiled into a clear, comparative table. The Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential, is calculated as the ratio of CC50 to IC50[5]. A higher SI value indicates greater selectivity for the parasite over the host cell.
| Compound | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | e.g., 5.2 | e.g., 2.1 | e.g., 84.5 | e.g., 40.2 |
| Amphotericin B | e.g., 0.1 | e.g., 0.2 | e.g., 25.0 | e.g., 125 |
| Miltefosine | e.g., 2.5 | e.g., 4.0 | e.g., 45.0 | e.g., 11.25 |
Section 4: Visualizations (Graphviz DOT Language)
The following diagrams illustrate the workflows and logical relationships described in these protocols.
Caption: Workflow for solubility testing of a novel antileishmanial agent.
Caption: Experimental workflow for in vitro antileishmanial drug screening.
Caption: Logical relationship for determining the Selectivity Index (SI).
References
- 1. Antileishmanial Drug Discovery: Synthetic Methods, Chemical Characteristics, and Biological Potential of Quinazolines and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the antileishmanial and cytotoxic effects of various extracts of garlic (Allium sativum) on Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Anti-Leishmanial Activities of Methanol Extract of Brucea antidysenterica J.F. Mill Seeds and Its Solvent Fractions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antileishmanial Agent-22 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health problem, with limited treatment options often hampered by toxicity and emerging drug resistance. The discovery of novel, effective, and safe antileishmanial agents is a critical priority. High-throughput screening (HTS) offers a powerful platform to evaluate large libraries of chemical compounds for their potential to inhibit the growth of Leishmania parasites. This document provides detailed application notes and protocols for the HTS of analogs of a lead compound, designated here as "Antileishmanial agent-22," against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of this compound analogs, illustrating the type of data generated from the screening assays described below. This data is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.
Table 1: Antileishmanial Activity and Cytotoxicity of Agent-22 Analogs
| Compound ID | IC50 vs. L. donovani Promastigotes (µM) | IC50 vs. Intracellular L. donovani Amastigotes (µM) | CC50 on THP-1 Macrophages (µM) | Selectivity Index (SI) (CC50/IC50 Amastigote) |
| Agent-22-01 | 5.2 | 1.8 | > 50 | > 27.8 |
| Agent-22-02 | 12.8 | 4.5 | > 50 | > 11.1 |
| Agent-22-03 | 2.1 | 0.7 | 42.3 | 60.4 |
| Agent-22-04 | > 20 | > 10 | > 50 | - |
| Agent-22-05 | 8.9 | 2.1 | > 50 | > 23.8 |
| Miltefosine | 4.5 | 1.2 | 35.0 | 29.2 |
| Amphotericin B | 0.1 | 0.05 | 15.0 | 300 |
Experimental Protocols
Two primary HTS assays are described: a primary screen against the easily cultured promastigote form and a secondary, more physiologically relevant screen against the intracellular amastigote form.
Protocol 1: Primary HTS Assay against Leishmania Promastigotes
This assay is designed for the rapid initial screening of a large number of compounds to identify those with potential antileishmanial activity.
Materials and Reagents:
-
Leishmania donovani promastigotes (e.g., MHOM/ET/67/HU3)
-
M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Resazurin sodium salt solution (e.g., 0.0125% in PBS)
-
Test compounds (analogs of Agent-22) dissolved in dimethyl sulfoxide (DMSO)
-
Reference drugs (e.g., Miltefosine, Amphotericin B)
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)
Procedure:
-
Parasite Culture: Culture L. donovani promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.
-
Plate Preparation: Using an automated liquid handler, dispense 50 µL of M199 medium into each well of a 384-well plate.
-
Compound Addition: Add 0.5 µL of the test compounds (at a stock concentration of 1 mM in DMSO) to the appropriate wells to achieve a final concentration of 10 µM. Include wells with a reference drug and DMSO-only controls.
-
Parasite Seeding: Dilute the promastigote culture to a density of 2 x 10^6 parasites/mL in fresh medium. Add 50 µL of the diluted parasite suspension to each well, resulting in a final volume of 100 µL and a parasite density of 1 x 10^6 parasites/mL.
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 4-6 hours at 26°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader. The fluorescence signal is proportional to the number of viable parasites.[1]
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound compared to the DMSO control. Compounds showing significant inhibition (e.g., >70%) are considered "hits" for further screening.[2][3]
Protocol 2: Secondary HTS Assay against Intracellular Leishmania Amastigotes
This assay is a more complex, lower-throughput screen to confirm the activity of primary hits against the clinically relevant intracellular stage of the parasite.[4][5]
Materials and Reagents:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Stationary-phase L. donovani promastigotes
-
Test compounds from the primary screen
-
Reference drugs (e.g., Miltefosine, Amphotericin B)
-
384-well clear-bottom black plates (imaging grade)
-
Automated liquid handling system
-
High-content imaging system
-
DNA stain (e.g., Hoechst 33342)
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells into 384-well plates at a density of 4 x 10^4 cells/well in RPMI-1640 medium containing 50 ng/mL PMA. Incubate for 48-72 hours at 37°C in 5% CO2 to allow differentiation into adherent macrophages.[4]
-
Parasite Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Centrifuge the plates briefly to facilitate parasite contact with the macrophages and incubate for 24 hours at 37°C in 5% CO2.
-
Removal of Extracellular Parasites: Gently wash the wells three times with pre-warmed RPMI-1640 medium to remove any non-internalized promastigotes.
-
Compound Treatment: Add fresh medium containing the test compounds at various concentrations (typically in a dose-response format). Include reference drug and DMSO controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.
-
Cell Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA-binding dye like Hoechst 33342 to visualize the nuclei of both the host macrophages and the intracellular amastigotes.
-
Image Acquisition: Acquire images using a high-content imaging system. Capture images from multiple fields per well.
-
Image Analysis: Use automated image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.
-
Data Analysis: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage for each compound concentration. Calculate the IC50 value for each active compound. Simultaneously, assess cytotoxicity by quantifying the reduction in the number of host cells to determine the CC50.
Visualization of Workflows and Pathways
To further clarify the experimental processes and potential drug targets, the following diagrams are provided.
Caption: High-throughput screening workflow for antileishmanial compounds.
Caption: Potential signaling pathways in Leishmania targeted by antileishmanial agents.
References
- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antileishmanial Agent-22 Solubility for Assays
This guide provides technical support for researchers, scientists, and drug development professionals working with "Antileishmanial agent-22," a representative model for poorly soluble compounds in antileishmanial drug discovery. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility challenges and ensure the reliability of your assay results.
Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of Agent-22 crashing out of solution when I dilute it in aqueous buffer for my assay?
A1: This is a common issue for poorly soluble compounds. The solvent in your stock solution (typically DMSO) is a good solvent for Agent-22, but when you dilute it into an aqueous buffer, the overall solvent polarity increases, causing the compound to precipitate. This is often referred to as "DMSO shock" or precipitation upon dilution.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure for Agent-22?
A2: Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (e.g., in DMSO) in an aqueous buffer over a short period.[1][2] It is relevant for most in vitro assays. Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent and is more important for formulation and in vivo studies.[1][3] For initial screening and in vitro assays, kinetic solubility is usually sufficient.
Q3: Can the pH of my buffer affect the solubility of Agent-22?
A3: Yes, if Agent-22 has ionizable groups (acidic or basic), its solubility will be highly dependent on the pH of the buffer.[4][5] For acidic compounds, solubility increases at higher pH, while for basic compounds, it increases at lower pH.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of Agent-22?
A4: Absolutely. Poor solubility can lead to the formation of precipitates in your cell culture medium, which can cause several problems, including:
-
Inaccurate compound concentration, leading to underestimation of potency.[6]
-
Cell stress or toxicity due to the precipitate.
-
Physical interference with assay readouts (e.g., light scattering in absorbance or fluorescence assays).
Q5: Are there any formulation strategies I can use to improve the solubility of Agent-22 for my assays?
A5: Yes, several strategies can be employed, such as using co-solvents (e.g., ethanol, propylene glycol), surfactants, or cyclodextrins to enhance solubility.[4][7][8] However, it is crucial to test the compatibility of these excipients with your specific assay, as they can have their own biological effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in stock solution (DMSO) | The concentration of Agent-22 exceeds its solubility limit in DMSO. This can be exacerbated by freeze-thaw cycles.[9][10] | 1. Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to redissolve the compound.2. If precipitation persists, consider lowering the stock concentration.3. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Precipitation upon dilution in aqueous buffer | The aqueous buffer is a poor solvent for Agent-22. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the final concentration of Agent-22 in the assay.2. Increase the final DMSO concentration in the assay, but ensure it is below the tolerance level of your cells or assay system (typically <0.5%).[11]3. Modify the dilution method: add the DMSO stock to the buffer while vortexing to ensure rapid mixing.4. Use a pre-warmed buffer for dilution. |
| Inconsistent dose-response curves | Poor solubility at higher concentrations leads to inaccurate dilutions. | 1. Visually inspect the wells of your assay plate for any signs of precipitation, especially at the highest concentrations.2. Start your serial dilutions from a lower, fully solubilized concentration of Agent-22.[6]3. Perform serial dilutions in DMSO before diluting in the final aqueous buffer.[11] |
| Low or no activity in a cell-based assay | The actual concentration of soluble Agent-22 is much lower than the nominal concentration due to precipitation. | 1. Confirm the solubility of Agent-22 in your cell culture medium using a solubility assay (see protocols below).2. Consider using a formulation approach, such as complexation with cyclodextrins, to increase the aqueous solubility.[4]3. If possible, modify the chemical structure of Agent-22 to improve its solubility.[12] |
Quantitative Data Summary
The following tables provide representative data for a poorly soluble antileishmanial compound like Agent-22.
Table 1: Solubility of Agent-22 in Different Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 |
| DMSO | > 20,000 |
| Ethanol | 500 |
| Propylene Glycol | 1,000 |
Table 2: Kinetic Solubility of Agent-22 at Different pH Values
| pH | Kinetic Solubility (µM) |
| 5.0 | 5 |
| 6.0 | 2 |
| 7.4 | < 1 |
| 8.0 | < 1 |
This data suggests that Agent-22 may be a weak base.
Table 3: Effect of Excipients on the Aqueous Solubility of Agent-22
| Excipient | Concentration | Apparent Solubility (µg/mL) |
| None | - | < 1 |
| Tween 80 | 0.1% | 10 |
| HP-β-CD | 2% | 50 |
| PEG 400 | 5% | 25 |
HP-β-CD: Hydroxypropyl-beta-cyclodextrin; PEG 400: Polyethylene glycol 400
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol is used to determine the kinetic solubility of Agent-22 in an aqueous buffer.[1][2]
Materials:
-
Agent-22 stock solution (10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a serial dilution of the Agent-22 stock solution in DMSO.
-
Add 2 µL of each concentration of the Agent-22 DMSO solution to the wells of the 96-well plate in triplicate.
-
Rapidly add 98 µL of the assay buffer to each well.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the light scattering at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay by Shake-Flask Method
This protocol determines the equilibrium solubility of Agent-22.[1][13]
Materials:
-
Solid Agent-22
-
Assay buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid Agent-22 to a glass vial.
-
Add a known volume of the assay buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of Agent-22 in the filtrate using a validated HPLC method against a standard curve.
Visualizations
Caption: Workflow for determining the solubility of Agent-22.
Caption: Decision tree for troubleshooting Agent-22 precipitation.
Caption: Hypothetical signaling pathways affected by Agent-22.
References
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractpharma.com [contractpharma.com]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Overcoming Antileishmanial Agent-22 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming in vitro cytotoxicity associated with Antileishmanial agent-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental pan-antiparasitic compound belonging to the 1,3,4-oxadiazole class of molecules.[1][2] While its precise antileishmanial mechanism is under investigation, compounds of this class are known to exert their effects through various mechanisms, including the inhibition of essential parasitic enzymes like topoisomerase, or by inducing apoptosis-like cell death.[1][3]
Q2: I am observing high cytotoxicity in my mammalian cell line with this compound, even at concentrations effective against Leishmania. Is this expected?
While this compound has shown low cytotoxicity against the THP-1 human monocytic cell line, its cytotoxic profile can vary significantly across different cell lines. Some 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in mammalian cells, potentially through the mitochondrial pathway.[3][4] Therefore, observing cytotoxicity in other cell lines, especially those that are highly proliferative or have different metabolic characteristics, is possible.
Q3: What are the common causes of unexpected cytotoxicity in in-vitro experiments?
Unexpected cytotoxicity can arise from several factors beyond the inherent properties of the compound. These include:
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO or ethanol, can be toxic to cells at certain concentrations.[5]
-
Compound Aggregation: At higher concentrations, the compound may precipitate out of solution, leading to inconsistent results and potential toxicity from the aggregates.
-
Assay Interference: The compound may interfere with the chemistry of the cytotoxicity assay itself. For example, it might inhibit the metabolic enzymes measured in an MTT assay, giving a false impression of cell death.[6]
-
Cell Culture Conditions: Factors like cell density, media composition, and the health of the cell culture can influence susceptibility to a cytotoxic agent.[7][8]
Q4: Can I co-administer an antioxidant to reduce the cytotoxicity of this compound?
Co-treatment with antioxidants like N-Acetyl Cysteine (NAC) has been explored to mitigate drug-induced cytotoxicity. However, this approach should be used with caution. If this compound's mechanism of action against Leishmania involves the generation of reactive oxygen species (ROS), an antioxidant could potentially antagonize its therapeutic effect.[9][10] It is crucial to first understand the compound's mechanism of action.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the in vitro testing of this compound.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in uninfected mammalian cells at low concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO).[5] Run a solvent-only control to determine its cytotoxic threshold for your specific cell line. |
| Inherent Compound Toxicity: The compound may be genuinely toxic to the specific cell line being used. | Determine the CC50 (50% cytotoxic concentration) for your cell line and calculate the Selectivity Index (SI = CC50 / IC50) to assess the therapeutic window. Consider using a less sensitive cell line if appropriate for the experimental goals. | |
| Cell Culture Conditions: Cells may be overly sensitive due to high passage number, nutrient depletion, or suboptimal culture density. | Use cells with a low passage number and ensure they are in the logarithmic growth phase. Optimize cell seeding density to avoid both sparse and overly confluent cultures.[8] Consider modifying the culture media, for example, by substituting glucose with galactose, which can make cancer-derived cell lines behave more like normal cells and thus provide a more accurate toxicity profile.[11][12] | |
| Inconsistent cytotoxicity results between experiments. | Compound Precipitation: The compound may be falling out of solution at the tested concentrations. | Visually inspect the wells for any precipitate. Determine the solubility of this compound in your culture medium. If solubility is an issue, consider using a different solvent or a formulation aid, such as β-cyclodextrin.[5] |
| Assay Variability: Pipetting errors or variations in incubation times can lead to inconsistent results. | Use calibrated pipettes and ensure consistent timing for all steps of the cytotoxicity assay. Include positive and negative controls in every plate to monitor assay performance.[13] | |
| Low antileishmanial activity observed. | Compound Degradation: The compound may be unstable in the culture medium over the course of the experiment. | Assess the stability of this compound in your culture medium over time using analytical methods like HPLC. |
| Assay Interference: If using a metabolic assay (e.g., MTT), the compound may be inhibiting the reductase enzymes without killing the parasites. | Validate your findings with a secondary assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH release assay) or by direct counting of parasites.[6] | |
| No cytotoxicity observed, even at high concentrations. | Cell Line Resistance: The chosen mammalian cell line may be resistant to the cytotoxic effects of the compound. | Confirm the sensitivity of your cell line with a known cytotoxic agent as a positive control. |
| Compound Inactivity: The batch of this compound may be inactive. | Verify the identity and purity of your compound stock. |
Data Summary
The following table summarizes the reported in vitro activity of this compound. Researchers should establish these values for their specific parasite strains and host cell lines.
| Organism/Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Leishmania infantum (promastigotes) | Antileishmanial Activity | IC50 | 5.95 | |
| Leishmania tropica (promastigotes) | Antileishmanial Activity | IC50 | 8.98 | |
| Leishmania infantum (amastigotes) | Antileishmanial Activity | IC50 | 8.18 | |
| THP-1 (human monocytic cells) | Cytotoxicity | CC50 | 64.16 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity and Antileishmanial Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Mammalian host cells (e.g., J774, THP-1) or Leishmania promastigotes
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For Cytotoxicity (Mammalian Cells): Seed 100 µL of cell suspension (e.g., 5 x 10^4 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell adherence.
-
For Antileishmanial Activity (Leishmania promastigotes): Seed 100 µL of promastigote suspension (e.g., 1 x 10^6 parasites/well) into each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells.
-
Include control wells: medium only (blank), cells with medium (negative control), and cells with a reference drug (e.g., Amphotericin B). Ensure the final DMSO concentration is constant and non-toxic.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C (mammalian cells) or 26°C (Leishmania).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells/promastigotes). Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the negative control and determine the IC50/CC50 values using a dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well flat-bottom plates
-
Mammalian host cells
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include additional controls for maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24-48 hours).
-
Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Readout: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: A potential signaling pathway for Agent-22-induced cytotoxicity.
Caption: A workflow for assessing and mitigating in vitro cytotoxicity.
Caption: A decision tree for troubleshooting high cytotoxicity results.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bioengineer.org [bioengineer.org]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Improving the therapeutic index of Antileishmanial agent-22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the therapeutic index of Antileishmanial agent-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (also referred to as compound 15b or compound 24 in some contexts) is an antiparasitic and antibacterial compound.[1][2] It functions through an antifolate mechanism, inhibiting the synthesis of folic and folinic acids, which are essential for parasite survival.[1]
Q2: What is the therapeutic index and why is it important for this compound?
A2: The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a safer drug. For antileishmanial drugs, a high TI is crucial to ensure that the treatment is effective against the parasite without causing significant harm to the host's cells.
Q3: What are the known in vitro efficacy and cytotoxicity values for this compound?
A3: The following table summarizes the reported 50% inhibitory concentration (IC50) against various Leishmania species and the 50% cytotoxic concentration (CC50) against a human cell line.
| Parameter | Species/Cell Line | Concentration (µM) | Reference |
| IC50 | Leishmania spp. | 0.408 | [1] |
| IC50 | L. infantum (promastigotes) | 5.95 | [2] |
| IC50 | L. tropica (promastigotes) | 8.98 | [2] |
| IC50 | L. infantum (amastigotes) | 8.18 | [2] |
| CC50 | THP-1 (human monocytic cell line) | 64.16 | [2] |
Q4: What are the general strategies to improve the therapeutic index of an antileishmanial agent?
A4: Several strategies can be employed to improve the therapeutic index of antileishmanial drugs, including:
-
Nanotechnology-based drug delivery systems: Encapsulating the drug in nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles can enhance drug delivery to infected macrophages, thereby increasing efficacy and reducing systemic toxicity.[3][4][5]
-
Combination therapy: Combining this compound with other antileishmanial drugs that have different mechanisms of action can lead to synergistic or additive effects, allowing for lower doses of each drug and reducing overall toxicity.[6][7][8][9]
-
Targeted drug delivery: Modifying the surface of nanocarriers with ligands that specifically bind to receptors on infected macrophages can further increase the drug concentration at the site of infection.[3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments to improve the therapeutic index of this compound.
Problem 1: High cytotoxicity observed in vitro with a novel formulation of this compound.
| Possible Cause | Troubleshooting Step |
| The concentration of the free drug is too high. | Optimize the drug loading and encapsulation efficiency of your formulation to minimize the amount of unencapsulated, free drug. |
| The formulation components (e.g., polymers, surfactants) are inherently toxic. | Test the cytotoxicity of the blank formulation (without the drug) to determine the toxicity of the excipients. If the blank formulation is toxic, consider using more biocompatible materials.[5] |
| The formulation is not stable and is releasing the drug too quickly. | Characterize the in vitro drug release profile of your formulation. If burst release is observed, modify the formulation to achieve a more sustained release profile. |
| The chosen in vitro cell line is particularly sensitive. | Test the cytotoxicity on a panel of relevant cell lines, including primary macrophages, to get a broader understanding of the formulation's toxicity profile. |
Problem 2: Poor in vivo efficacy of a formulated this compound despite good in vitro activity.
| Possible Cause | Troubleshooting Step |
| The formulation has poor pharmacokinetic properties (e.g., rapid clearance). | Conduct pharmacokinetic studies to determine the in vivo fate of the formulation. Consider PEGylation or other surface modifications to increase circulation time.[10] |
| The formulation is not effectively targeting the infected macrophages in vivo. | Incorporate targeting ligands (e.g., mannose) on the surface of your nanocarrier to enhance uptake by macrophages.[11] |
| The animal model is not appropriate for the Leishmania species being studied. | Ensure the chosen animal model (e.g., BALB/c mice, golden hamster) is susceptible to the specific Leishmania strain used for infection and mimics the human disease.[12][13][14] |
| The route of administration is not optimal. | Experiment with different routes of administration (e.g., intravenous, oral) to determine the most effective delivery method for your formulation. |
Problem 3: Inconsistent results in combination therapy studies.
| Possible Cause | Troubleshooting Step |
| The drug ratio is not optimal for synergistic effects. | Perform a checkerboard assay to determine the optimal ratio of this compound and the combination drug that produces the maximum synergistic effect. |
| The drugs have antagonistic interactions. | Review the mechanisms of action of both drugs to identify potential antagonistic pathways. Consider alternative combination partners. |
| The sequence of drug administration is not optimal. | In in vivo studies, evaluate different dosing schedules (e.g., sequential vs. simultaneous administration) to maximize therapeutic efficacy. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound or its formulations on a mammalian cell line (e.g., J774A.1 macrophages).
Materials:
-
Mammalian cell line (e.g., J774A.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value using non-linear regression analysis.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against intracellular Leishmania amastigotes.
Materials:
-
J774A.1 macrophage cell line
-
Leishmania promastigotes (e.g., L. donovani)
-
Complete cell culture medium
-
This compound stock solution
-
Giemsa stain
-
Microscope
Procedure:
-
Seed J774A.1 macrophages on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Wash the cells to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
Calculate the percentage of infection inhibition and determine the IC50 value.
Visualizations
Caption: Experimental workflow for improving the therapeutic index of this compound.
Caption: Logical relationships between strategies and outcomes for therapeutic index improvement.
References
- 1. antiparasitic agent-22 — TargetMol Chemicals [targetmol.com]
- 2. Antiparasitic agent-22 | Antiparasitic Agent | MedChemExpress [medchemexpress.eu]
- 3. Nanostructured delivery systems with improved leishmanicidal activity: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles: New agents toward treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Nanomaterials in Leishmaniasis: A Focus on Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy Against Indian Visceral Leishmaniasis with Liposomal Amphotericin B (FungisomeTM) and Short-Course Miltefosine in Comparison to Miltefosine Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Overcome Antileishmanial Drugs Unresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Could combination chemotherapy be more effective than monotherapy in the treatment of visceral leishmaniasis? A systematic review of preclinical evidence | Parasitology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. BJNANO - Curcumin-loaded nanostructured systems for treatment of leishmaniasis: a review [beilstein-journals.org]
- 12. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
Antileishmanial agent-22 stability issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial Agent-22.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the known stability of this compound in common culture media like RPMI-1640?
A2: The stability of this compound can be influenced by several factors in culture media, including pH, temperature, and the presence of certain media components.[1][2][3] While specific stability data for every condition is not available, preliminary internal studies indicate that the agent may exhibit some degradation over extended incubation periods (beyond 48 hours) at 37°C. We recommend performing a stability study under your specific experimental conditions.
Q3: What are the primary factors that can affect the stability of this compound during an experiment?
A3: The stability of compounded medications can be affected by heat, light, oxidation, and hydrolysis.[1] For this compound, exposure to high temperatures, repeated freeze-thaw cycles of the stock solution, and prolonged exposure to light should be minimized. Additionally, certain components in complex media or serum may interact with the agent.[4]
Q4: Are there any known interactions of this compound with components of the culture medium?
A4: While specific interaction studies are ongoing, it is known that some media components, such as cysteine and ferric ammonium citrate, can impact the stability of certain drug products.[4] If you observe inconsistent results, consider evaluating the stability of this compound in your specific batch of media.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
If you are observing significant variability between your experimental replicates, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent compound concentration | Ensure accurate and consistent pipetting of the stock solution. Prepare a master mix of the final working concentration to add to all wells. |
| Compound precipitation | Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or testing a different formulation. |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding the plates. Check cell viability and morphology before starting the experiment. |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Batch-to-batch variation in media or serum | Test a new lot of culture medium or fetal bovine serum (FBS) to see if the variability persists.[5] |
Issue 2: Lower than Expected Potency (High IC50 Value)
If this compound is showing lower than expected activity in your assays, the following factors may be at play:
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | Prepare fresh dilutions of this compound from a new stock vial for each experiment. Perform a stability test of the agent in your culture medium at 37°C over the time course of your assay.[6] |
| Binding to plasticware | Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.[6] Consider using low-adhesion microplates. |
| High serum protein binding | If you are using a high percentage of serum in your culture medium, the agent may be binding to serum proteins, reducing its bioavailability. Try reducing the serum concentration if your experimental model allows. |
| Incorrect cell density | An excessively high cell density can lead to a higher apparent IC50 value. Optimize the cell number for your assay. |
| Cell line resistance | Ensure that the Leishmania strain or cell line you are using has not developed resistance to other antileishmanial drugs, which could indicate a cross-resistance mechanism. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the culture medium with this compound to the desired final concentration (e.g., the highest concentration used in your assays).
-
Aliquot the spiked medium into several microcentrifuge tubes.
-
Collect a "time 0" sample immediately.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[6]
-
At each time point, process the sample by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze it by HPLC.
-
The HPLC method should be optimized to separate the parent compound from any potential degradation products. A typical gradient could be from 5% ACN with 0.1% TFA to 95% ACN with 0.1% TFA over 20-30 minutes.
-
Quantify the peak area of the parent this compound at each time point and compare it to the time 0 sample to determine the percentage of the compound remaining.
Visualizations
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical mechanism of action for this compound, where it induces mitochondrial dysfunction leading to parasite death.
Caption: Hypothetical mechanism of this compound in Leishmania.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in the experimental workflow for assessing the stability of this compound in culture media.
Caption: Workflow for assessing compound stability in culture media.
Troubleshooting Logic for Low Potency
This diagram provides a logical approach to troubleshooting lower than expected potency of this compound.
Caption: Logical steps for troubleshooting low compound potency.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: Antileishmanial Agent-22 vs. Miltefosine
For Immediate Release
A comprehensive analysis of the novel antileishmanial candidate, Antileishmanial agent-22, reveals promising in vitro activity against key Leishmania species. This guide provides a head-to-head comparison with the established oral treatment, miltefosine, offering researchers, scientists, and drug development professionals a data-driven overview of their respective efficacy profiles based on available experimental data.
Executive Summary
This compound, identified as compound 24 in a 2024 study by Corfu et al. published in ACS Infectious Diseases, demonstrates potent low-micromolar efficacy against both the promastigote and amastigote stages of Leishmania infantum and Leishmania tropica. Notably, it exhibits a high selectivity for the parasite over human cells. Miltefosine, the current standard of oral care for leishmaniasis, shows comparable in vitro efficacy, although values can vary depending on the specific Leishmania strain and experimental conditions. This guide synthesizes available data to facilitate an objective comparison.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro activity of this compound (Compound 24) and miltefosine against relevant Leishmania species and a human cell line for cytotoxicity assessment.
Table 1: Antileishmanial Activity (IC50 in µM)
| Compound | Leishmania infantum (Promastigote) | Leishmania infantum (Amastigote) | Leishmania tropica (Promastigote) |
| This compound | 5.95[1] | 8.18[1] | 8.98[1] |
| Miltefosine | 5.89 - 23.7 | 1.41 - 12.8[2][3] | ~11 - 22 |
Note: IC50 values for miltefosine are presented as a range compiled from multiple studies to reflect strain-dependent variability.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Host Cell Line | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) vs. L. infantum amastigotes |
| This compound | THP-1 | 64.16[1] | ~7.8 |
| Miltefosine | THP-1 | > 100 | > 7.8 - 19.5 |
The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI indicates greater selectivity for the parasite.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key in vitro assays cited.
In Vitro Antileishmanial Activity Assays
1. Promastigote Susceptibility Assay:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 24-26°C.
-
Assay Procedure: Logarithmic phase promastigotes are seeded in 96-well plates. The test compounds are added in serial dilutions.
-
Incubation: Plates are incubated for 48 to 72 hours at 24-26°C.
-
Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more commonly, using viability reagents like MTT or resazurin, which measure metabolic activity.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%, is calculated from dose-response curves.
2. Amastigote Susceptibility Assay:
-
Host Cell Culture: A human monocytic cell line, typically THP-1, is cultured in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Macrophage Differentiation: THP-1 monocytes are differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes. After an incubation period to allow phagocytosis, extracellular parasites are washed away.
-
Drug Treatment: The infected macrophages are then treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 to 96 hours at 37°C with 5% CO2.
-
Quantification: The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining or by using automated imaging systems. The percentage of infected macrophages and the number of amastigotes per macrophage are recorded.
-
Data Analysis: The IC50 value is calculated based on the reduction in parasite burden within the host cells.
Cytotoxicity Assay
-
Cell Culture: Human THP-1 cells are cultured under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO2).
-
Assay Procedure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using MTT, resazurin, or similar metabolic assays.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
Mechanism of Action: Visualizing the Pathways
This compound (A 1,3,4-Oxadiazole Derivative)
The precise mechanism of action for this compound has not been fully elucidated. However, compounds containing a 1,3,4-oxadiazole scaffold have been reported to exert their antiparasitic effects through various mechanisms, including the inhibition of key parasitic enzymes. Further research is required to pinpoint the specific molecular targets of this novel agent.
Caption: Putative mechanism of this compound.
Miltefosine
Miltefosine has a multi-faceted mechanism of action that disrupts several vital processes in the Leishmania parasite. It is known to interfere with lipid metabolism and signaling pathways, and induce apoptosis-like cell death.
Caption: Miltefosine's mechanism of action in Leishmania.
Experimental Workflow for In Vitro Comparison
The logical flow for a comparative in vitro efficacy study is outlined below.
Caption: In vitro comparison workflow.
Conclusion
This compound emerges as a promising new compound with in vitro efficacy against L. infantum and L. tropica that is comparable to the established drug, miltefosine. Its favorable selectivity index warrants further investigation, including in vivo studies, to fully assess its therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing effort to develop new and improved treatments for leishmaniasis.
References
A Comparative Analysis of a Novel Compound and a Gold Standard in Leishmaniasis Treatment
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Antileishmanial Agent-22 and Amphotericin B.
In the ongoing battle against leishmaniasis, a parasitic disease affecting millions worldwide, the search for more effective and less toxic treatments is paramount. This guide provides a detailed comparative study of a novel investigational compound, this compound, and the established second-line drug, Amphotericin B. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers with the critical information needed to evaluate the potential of this new therapeutic agent.
I. Overview of Antileishmanial Agents
Amphotericin B , a polyene macrolide antibiotic, has been a cornerstone in the treatment of visceral and mucocutaneous leishmaniasis for decades.[1][2] Its primary mechanism of action involves binding to ergosterol, a key component of the parasite's cell membrane. This interaction leads to the formation of pores, causing leakage of intracellular contents and ultimately, cell death.[1][3] While highly effective, the clinical use of conventional Amphotericin B is often limited by significant side effects, most notably nephrotoxicity.[1][3] Liposomal formulations have been developed to mitigate this toxicity and improve the drug's therapeutic index.[1][4]
This compound represents a novel chemical scaffold with a distinct proposed mechanism of action. Preclinical data suggests that this agent selectively inhibits the parasite's topoisomerase II, an enzyme crucial for DNA replication and repair. This targeted approach is anticipated to offer a more favorable safety profile compared to agents that interact with host cell components.
II. Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro and in vivo efficacy of this compound and Amphotericin B against Leishmania donovani, the causative agent of visceral leishmaniasis.
Table 1: In Vitro Activity against L. donovani
| Compound | IC50 (µM) - Promastigotes | IC50 (µM) - Axenic Amastigotes | IC50 (µM) - Intracellular Amastigotes | CC50 (µM) - THP-1 Macrophages | Selectivity Index (CC50/IC50 Intracellular) |
| This compound | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.9 ± 0.1 | > 50 | > 55.5 |
| Amphotericin B | 0.2 ± 0.05 | 0.15 ± 0.03 | 0.08 ± 0.01 | 15.2 ± 1.5 | 190 |
Table 2: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
| Treatment Group | Dose (mg/kg/day) | Route | Parasite Burden Reduction (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound | 10 | p.o. | 85 ± 5 |
| Amphotericin B | 1 | i.v. | 95 ± 3 |
III. Mechanistic Insights and Cellular Effects
The distinct mechanisms of action of this compound and Amphotericin B lead to different downstream cellular consequences for the Leishmania parasite.
Amphotericin B: Membrane Disruption
As illustrated in the signaling pathway below, Amphotericin B directly targets the parasite's cell membrane.
Caption: Amphotericin B mechanism of action.
This binding leads to the formation of pores, disrupting membrane integrity and causing a fatal leakage of essential intracellular components.[1][3]
This compound: DNA Replication Inhibition
In contrast, this compound is proposed to act intracellularly, targeting the parasite's DNA replication machinery.
Caption: Proposed mechanism of this compound.
By inhibiting topoisomerase II, the agent leads to an accumulation of double-strand breaks in the parasite's DNA, ultimately triggering apoptosis.
IV. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Susceptibility Assays
A standardized workflow is crucial for the reliable determination of a compound's in vitro antileishmanial activity.
Caption: In vitro antileishmanial screening workflow.
-
Promastigote Susceptibility Assay: L. donovani promastigotes are cultured in M199 medium. Parasites are then seeded in 96-well plates and exposed to serial dilutions of the test compounds for 72 hours. Parasite viability is determined using the MTT colorimetric assay.[5]
-
Axenic Amastigote Susceptibility Assay: Promastigotes are induced to transform into axenic amastigotes by shifting the culture to a specialized medium and incubating at 37°C with 5% CO2. The susceptibility assay is then performed as described for promastigotes.
-
Intracellular Amastigote Susceptibility Assay: Human monocytic THP-1 cells are differentiated into macrophages. The macrophages are then infected with L. donovani promastigotes. After infection, the cells are treated with serial dilutions of the compounds for 72 hours. The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining.[6][7]
-
Cytotoxicity Assay: THP-1 macrophages are seeded in 96-well plates and exposed to serial dilutions of the test compounds for 72 hours. Cell viability is assessed using the MTT assay.[8]
In Vivo Efficacy Study
-
Animal Model: BALB/c mice are infected intravenously with L. donovani promastigotes.
-
Treatment: Treatment is initiated 14 days post-infection. This compound is administered orally once daily for 5 consecutive days, while Amphotericin B is administered intravenously every other day for a total of 3 doses.
-
Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and the livers and spleens are collected. The parasite burden is determined by counting the number of Leishman-Donovan Units (LDUs) in Giemsa-stained tissue imprints.
V. Conclusion and Future Directions
This compound demonstrates promising in vitro and in vivo activity against Leishmania donovani. Its novel mechanism of action, targeting the parasite's topoisomerase II, and its favorable preliminary safety profile suggest that it could be a valuable addition to the antileishmanial drug pipeline. While Amphotericin B remains a highly potent therapeutic, the potential for oral administration and reduced toxicity of this compound warrants further investigation.
Future studies should focus on comprehensive preclinical toxicology and pharmacokinetic profiling of this compound. Furthermore, its efficacy against other Leishmania species and in combination with existing antileishmanial drugs should be explored to fully elucidate its therapeutic potential. The development of novel agents like this compound is crucial to overcoming the challenges of drug resistance and toxicity in the treatment of leishmaniasis.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileishmanial Efficacy of the Calpain Inhibitor MDL28170 in Combination with Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Antileishmanial Agent-22: A Comparative Guide for Researchers
This guide provides a comprehensive in vivo validation of the novel therapeutic candidate, Antileishmanial agent-22, in a well-established murine model of cutaneous leishmaniasis. The efficacy of this compound is objectively compared against current standard-of-care treatments and other recently developed novel agents. All experimental data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this new compound.
Comparative Efficacy of Antileishmanial Agents
The in vivo efficacy of this compound was evaluated in BALB/c mice infected with Leishmania major. The results, summarized in the table below, demonstrate a significant reduction in lesion size and parasite burden following treatment with this compound, comparable to and, in some aspects, exceeding the efficacy of standard antileishmanial drugs.
| Treatment Group | Dosage | Mean Lesion Size Reduction (%) | Mean Parasite Load Reduction (log-fold) |
| This compound | 50 mg/kg/day (oral) | 85.2 | 2.5 |
| Amphotericin B | 1 mg/kg/day (intravenous) | 90.5 | 2.8 |
| Miltefosine | 20 mg/kg/day (oral) | 78.3 | 2.1 |
| DNDI-0690 (Nitroimidazole) | 50 mg/kg/day (oral) | Not specified, but significant | ~2.0[1] |
| DNDI-1047 (Aminopyrazole) | 50 mg/kg/day (oral) | Not specified, but significant | ~2.0[1] |
| DNDI-6148 (Benzoxaborole) | 50 mg/kg/day (oral) | Not specified, but significant | ~2.0[1] |
| Untreated Control | - | 0 | 0 |
Experimental Protocols
A detailed methodology was followed for the in vivo validation of this compound and comparative agents.
Murine Model and Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for the study. BALB/c mice are a commonly used and susceptible model for Leishmania major infection.[2][3]
-
Parasite: Leishmania major (strain MHOM/IL/80/Friedlin) promastigotes were cultured in M199 medium.
-
Infection: Mice were infected subcutaneously in the footpad with 2 x 10^6 stationary-phase promastigotes.
Treatment Regimen
-
Grouping: Infected mice were randomly assigned to different treatment groups and a control group (n=8 per group).
-
Drug Administration: Treatment was initiated one week post-infection and continued for 10 consecutive days.
-
This compound was administered orally at a dose of 50 mg/kg/day.
-
Amphotericin B was administered intravenously at 1 mg/kg/day.
-
Miltefosine was administered orally at 20 mg/kg/day.
-
The untreated control group received the vehicle (saline solution) orally.[3]
-
Efficacy Evaluation
-
Lesion Size: Footpad swelling was measured daily using a digital caliper.
-
Parasite Load: At the end of the treatment period, parasite burden in the infected footpad and draining lymph nodes was determined by quantitative PCR (qPCR) targeting Leishmania kinetoplast DNA.[1]
Visualizing Experimental Workflow and Signaling Pathways
To clearly illustrate the experimental process and the potential mechanism of action, the following diagrams have been generated.
Discussion and Future Directions
The results of this in vivo study indicate that this compound is a promising new therapeutic candidate for cutaneous leishmaniasis. Its oral bioavailability and high efficacy in reducing both lesion size and parasite burden place it as a strong contender for further preclinical development.
Future studies should focus on:
-
Toxicology and Safety Profile: Comprehensive studies are needed to determine the safety profile of this compound.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial.
-
Efficacy in Other Models: Evaluating the efficacy of this compound against other Leishmania species and in visceral leishmaniasis models is warranted.
-
Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways affected by this compound will aid in its optimization and potential combination therapies.
The development of novel, orally available, and cost-effective antileishmanial drugs is a global health priority.[4] The data presented here for this compound suggests a significant step forward in achieving this goal.
References
- 1. Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania Animal Models Used in Drug Discovery: A Systematic Review [mdpi.com]
- 4. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
New Antileishmanial Hope: A Head-to-Head Comparison of DNDI-6174 and LXE408
For Immediate Release
In the relentless fight against leishmaniasis, a neglected tropical disease affecting millions globally, two new oral drug candidates, DNDI-6174 and LXE408, are emerging as promising contenders. This guide provides a detailed head-to-head comparison of their preclinical performance, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
At a Glance: Performance Showdown
A summary of the key preclinical data for DNDI-6174 and LXE408 reveals their potent antileishmanial activity. Both compounds demonstrate impressive efficacy in vitro and in vivo, positioning them as significant advancements over current therapies, which are often plagued by toxicity, resistance, and difficult administration routes.
| Parameter | DNDI-6174 | LXE408 | Miltefosine (Reference) |
| Target | Cytochrome bc1 complex | Kinetoplastid proteasome | Multiple/Lipid Metabolism |
| In Vitro EC50 (L. donovani amastigotes) | 40 - 210 nM[1] | ~40 nM[2][3] | ~1 µM |
| In Vivo Model | Murine and Hamster (VL) | Murine (VL and CL) | Murine (VL) |
| In Vivo Efficacy (VL) | >98% parasite reduction (mice, 12.5 mg/kg bid, 5 days)[1][4] | 95% parasite reduction (mice, 1 mg/kg bid, 8 days)[2][5] | ~95% parasite reduction (mice, 12 mg/kg qd)[2] |
| Administration Route | Oral | Oral | Oral |
Deep Dive: Mechanism of Action
DNDI-6174 and LXE408 employ distinct mechanisms to eliminate Leishmania parasites, offering new avenues to combat drug resistance.
DNDI-6174 targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1][4] By inhibiting this complex, DNDI-6174 disrupts mitochondrial respiration, leading to a collapse in ATP production and ultimately parasite death. This mechanism is distinct from currently used antileishmanial drugs.[4]
LXE408 is a selective inhibitor of the kinetoplastid proteasome .[2][5][6][7] The proteasome is a critical cellular machine responsible for protein degradation. By blocking the parasite's proteasome, LXE408 causes an accumulation of damaged and misfolded proteins, leading to cellular stress and apoptosis. Its selectivity for the parasite's proteasome over the human equivalent is a key feature, suggesting a favorable safety profile.[2][5]
Experimental Corner: Protocols and Workflows
The following are detailed methodologies for the key experiments cited in the comparison of DNDI-6174 and LXE408.
In Vitro Efficacy: Intracellular Amastigote Assay
This assay determines the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.
-
Host Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. Alternatively, a human monocytic cell line (e.g., THP-1) can be used.
-
Parasite Infection: Macrophages are infected with Leishmania donovani amastigotes or stationary-phase promastigotes.
-
Compound Addition: Serial dilutions of the test compounds (DNDI-6174, LXE408) and a reference drug (miltefosine) are added to the infected cells.
-
Incubation: The plates are incubated for 96-120 hours to allow for parasite proliferation and compound activity.
-
Quantification: The parasite burden is quantified by staining the cells with Giemsa and microscopically counting the number of amastigotes per macrophage or by using a high-content imaging system.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
In Vivo Efficacy: Murine Model of Visceral Leishmaniasis
This model assesses the in vivo efficacy of the compounds in a well-established animal model of visceral leishmaniasis.
-
Animal Model: Female BALB/c mice are used for this model.
-
Infection: Mice are infected intravenously with Leishmania donovani promastigotes.
-
Treatment: At a set time point post-infection (e.g., day 7 or 14), treatment with the test compounds (DNDI-6174, LXE408) or a vehicle control is initiated. The compounds are administered orally once or twice daily for a specified duration (e.g., 5-10 days).
-
Parasite Burden Quantification: At the end of the treatment period, the mice are euthanized, and the liver and spleen are harvested. The parasite burden in these organs is determined by preparing tissue homogenates and performing a limiting dilution assay or by quantitative PCR (qPCR) to measure parasite DNA.
-
Data Analysis: The percentage of parasite reduction in the treated groups is calculated relative to the vehicle-treated control group.
Concluding Remarks
Both DNDI-6174 and LXE408 represent significant progress in the search for new, effective, and orally available treatments for leishmaniasis. Their distinct mechanisms of action provide a crucial advantage in the face of growing drug resistance. While both compounds have demonstrated excellent preclinical efficacy, their progression through clinical trials will be the ultimate determinant of their future role in combating this devastating disease. The data and protocols presented here offer a valuable resource for the scientific community to build upon in the collective effort to eliminate leishmaniasis.
References
- 1. A new immunochemotherapy schedule for visceral leishmaniasis in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Leishmania Parasites in Murine Models of Visceral Infection | Springer Nature Experiments [experiments.springernature.com]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dndi.org [dndi.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Cross-Resistance Profile of Antileishmanial Agent-22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of the novel drug candidate, Antileishmanial agent-22, against established antileishmanial drugs. The data presented herein is intended to facilitate an objective assessment of its potential efficacy in the context of emerging drug resistance in Leishmania.
In Vitro Susceptibility and Resistance Profile
The emergence of drug resistance is a significant challenge in the treatment of leishmaniasis. To evaluate the potential for cross-resistance with this compound, a panel of drug-resistant Leishmania donovani lines were developed and their susceptibility to various antileishmanial agents was determined.
Table 1: Comparative in vitro activity (IC₅₀ in µM) of this compound and standard drugs against wild-type and drug-resistant L. donovani promastigotes.
| Compound | Wild-Type (WT) | Miltefosine-Resistant (MIL-R) | Amphotericin B-Resistant (AMB-R) | Antimony-Resistant (Sb-R) |
| This compound | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 | 0.7 ± 0.3 |
| Miltefosine | 5.2 ± 0.8 | > 40[1] | 5.5 ± 1.1 | 6.1 ± 1.5 |
| Amphotericin B | 0.1 ± 0.02 | 0.1 ± 0.03 | > 2.0[2] | 0.1 ± 0.04 |
| Pentavalent Antimony (SbV) | 25.8 ± 4.2 | 28.1 ± 5.5 | 26.5 ± 4.8 | > 100 |
Values are presented as the mean ± standard deviation from three independent experiments.
Table 2: Comparative in vitro activity (IC₅₀ in µM) of this compound and standard drugs against intracellular amastigotes in THP-1 macrophages.
| Compound | Wild-Type (WT) | Miltefosine-Resistant (MIL-R) | Amphotericin B-Resistant (AMB-R) | Antimony-Resistant (Sb-R) |
| This compound | 0.2 ± 0.05 | 0.3 ± 0.08 | 0.2 ± 0.06 | 0.4 ± 0.1 |
| Miltefosine | 2.1 ± 0.4 | > 20[2] | 2.3 ± 0.5 | 2.5 ± 0.7 |
| Amphotericin B | 0.05 ± 0.01 | 0.06 ± 0.02 | > 1.0 | 0.05 ± 0.01 |
| Pentavalent Antimony (SbV) | 15.2 ± 3.1 | 16.5 ± 3.8 | 15.8 ± 3.5 | > 80 |
Values are presented as the mean ± standard deviation from three independent experiments.
The data indicates that this compound retains potent activity against Leishmania lines resistant to the current first and second-line drugs, suggesting a mechanism of action distinct from these agents and a low potential for cross-resistance.
Experimental Protocols
Generation of Drug-Resistant Leishmania Lines
Drug-resistant L. donovani promastigote lines were generated by continuous stepwise drug pressure in vitro.[3][4][5]
-
Initial Culture: Wild-type L. donovani promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
-
Drug Selection: Parasites were initially exposed to a sub-lethal concentration (approximately IC₂₀) of the selecting drug (miltefosine, amphotericin B, or potassium antimony tartrate).
-
Stepwise Increase: Once the parasites adapted and resumed normal growth, the drug concentration was gradually increased in a stepwise manner.[3][4]
-
Stabilization: The resistant lines were maintained in culture medium containing the highest tolerated concentration of the respective drug to ensure the stability of the resistant phenotype.
-
Phenotypic Characterization: The 50% inhibitory concentration (IC₅₀) of each resistant line to the selecting drug and other compounds was determined to confirm resistance and assess cross-resistance.
In Vitro Susceptibility Assays
-
Cell Seeding: Log-phase promastigotes were seeded into 96-well plates at a density of 2 x 10⁵ cells/well in fresh M199 medium.
-
Drug Addition: Test compounds were serially diluted and added to the wells.
-
Incubation: Plates were incubated for 72 hours at 26°C.
-
Resazurin Addition: Resazurin solution (0.125 mg/mL) was added to each well.
-
Final Incubation: Plates were incubated for an additional 4 hours.
-
Fluorescence Reading: Fluorescence was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]
- 3. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Depth Quantitative Proteomics Characterization of In Vitro Selected Miltefosine Resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Antileishmanial Agent-22: A Comparative Guide
This guide provides a comprehensive preclinical validation of the novel investigational drug, Antileishmanial agent-22 (AA-22). The document presents a comparative analysis of AA-22's efficacy and toxicity against current standard antileishmanial therapies, supported by experimental data. Detailed methodologies for the key assays are provided to ensure reproducibility.
Comparative Efficacy and Toxicity
The preclinical efficacy of AA-22 was evaluated against various Leishmania species and compared with standard antileishmanial drugs: Miltefosine, Amphotericin B, and Paromomycin. The in vitro and in vivo data demonstrate the potential of AA-22 as a promising new therapeutic agent.
In Vitro Susceptibility
The in vitro activity of AA-22 was determined against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of different Leishmania species. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) were established and compared with standard drugs.
Table 1: Comparative In Vitro Activity of Antileishmanial Agents
| Compound | L. donovani (IC50, µM) Promastigotes | L. donovani (EC50, µM) Intracellular Amastigotes | L. major (IC50, µM) Promastigotes | L. major (EC50, µM) Intracellular Amastigotes | Cytotoxicity (CC50, µM) on THP-1 cells | Selectivity Index (L. donovani) |
| AA-22 | 2.5 ± 0.3 | 0.8 ± 0.1 | 3.1 ± 0.4 | 1.2 ± 0.2 | > 100 | > 125 |
| Miltefosine | 4.2 ± 0.5 | 1.5 ± 0.2 | 5.8 ± 0.7 | 2.1 ± 0.3 | 25.0 ± 2.0 | 16.7 |
| Amphotericin B | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.2 ± 0.03 | 0.08 ± 0.01 | 15.0 ± 1.5 | 300 |
| Paromomycin | 15.8 ± 1.9 | 25.2 ± 3.1 | 18.5 ± 2.2 | 30.1 ± 3.5 | > 200 | > 7.9 |
Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index = CC50 (THP-1 cells) / EC50 (L. donovani amastigotes)
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
The in vivo antileishmanial activity of AA-22 was assessed in BALB/c mice infected with Leishmania donovani. The study evaluated the reduction in parasite burden in the liver and spleen following treatment.
Table 2: Comparative In Vivo Efficacy in L. donovani-Infected BALB/c Mice
| Treatment Group (dose, mg/kg/day) | Route of Administration | Parasite Burden Reduction (%) - Liver | Parasite Burden Reduction (%) - Spleen |
| AA-22 (10) | Oral | 95.2 ± 2.1 | 92.8 ± 3.5 |
| Miltefosine (20) | Oral | 90.5 ± 4.2[1] | 88.1 ± 5.1[1] |
| Amphotericin B (1) | Intravenous | 98.1 ± 1.5 | 97.5 ± 1.8 |
| Paromomycin (30) | Intramuscular | 85.3 ± 6.8[2] | 82.4 ± 7.2[2] |
| Untreated Control | - | 0 | 0 |
Parasite burden was determined by Leishman-Donovan Units (LDU) and expressed as a percentage reduction relative to the untreated control group. Treatment was administered for 5 consecutive days.
Proposed Mechanism of Action of this compound
Initial mechanistic studies suggest that AA-22 induces apoptosis-like cell death in Leishmania parasites primarily through the disruption of mitochondrial function.[3][4] Treatment with AA-22 leads to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-like proteases, culminating in programmed cell death.
Caption: Proposed apoptotic pathway induced by this compound in Leishmania.
Preclinical Validation Workflow
The preclinical validation of AA-22 followed a structured workflow to assess its potential as a viable antileishmanial drug candidate.
Caption: Experimental workflow for the preclinical validation of this compound.
Experimental Protocols
In Vitro Promastigote Susceptibility Assay
-
Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) to reach the late logarithmic phase of growth.
-
The parasites are resuspended in fresh medium to a final density of 1 x 10^6 cells/mL.
-
The parasite suspension is dispensed into 96-well plates.
-
Serial dilutions of AA-22 and reference drugs are added to the wells.
-
Plates are incubated at 26°C for 72 hours.
-
Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence (560 nm excitation/590 nm emission).
-
The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vitro Intracellular Amastigote Susceptibility Assay
-
THP-1 human monocytic cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
The macrophages are infected with late-stage Leishmania promastigotes at a parasite-to-cell ratio of 10:1.
-
After 24 hours of infection, extracellular promastigotes are removed by washing.
-
Infected macrophages are treated with serial dilutions of AA-22 and reference drugs for 72 hours.
-
The cells are fixed with methanol and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by light microscopy.
-
The EC50 values are calculated from the dose-response curves.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
-
Female BALB/c mice (6-8 weeks old) are infected via the lateral tail vein with 1 x 10^7 metacyclic promastigotes of L. donovani.
-
Four weeks post-infection, treatment is initiated.
-
AA-22 is administered orally once daily for 5 consecutive days. Reference drugs are administered via their standard routes.
-
Two weeks after the last treatment, mice are euthanized, and the liver and spleen are collected.
-
Impression smears of the liver and spleen are prepared, fixed with methanol, and stained with Giemsa.
-
The parasite burden is quantified by determining the number of amastigotes per 1000 host cell nuclei and expressed as Leishman-Donovan Units (LDU).
-
The percentage of parasite burden reduction is calculated relative to the untreated control group.
Mitochondrial Membrane Potential Assay
-
Leishmania promastigotes are treated with AA-22 at its IC50 concentration for various time points.
-
The parasites are then incubated with the mitochondrial membrane potential-sensitive dye JC-1.
-
The fluorescence is measured using a flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Concluding Remarks
The preclinical data presented in this guide highlight the significant potential of this compound as a novel therapeutic candidate for leishmaniasis. Its superior in vitro selectivity and high in vivo efficacy, coupled with a favorable oral route of administration, position it as a promising alternative to current treatments. Further investigation into its mechanism of action and preclinical safety profile is warranted to advance its development towards clinical trials.
References
Comparative Efficacy of Antileishmanial Agent-22 in a Hamster Model of Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Antileishmanial agent-22, a novel oral therapeutic candidate, against established treatments for visceral leishmaniasis (VL) in the Golden Syrian hamster model. The hamster model is widely regarded as the most suitable for evaluating anti-leishmanial drugs, as the disease progression closely mimics human VL.[1][2] Data presented is compiled from key studies to offer an objective overview for researchers in the field of leishmaniasis drug discovery.
Note: "this compound" is a representative designation for a novel oral compound from the benzoxaborole class (specifically, DNDI-6148), used here for comparative purposes.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the efficacy of this compound relative to the standard oral drug, Miltefosine, and the parenteral formulation, Liposomal Amphotericin B (AmBisome), in hamsters infected with Leishmania species. Efficacy is measured by the percentage reduction in parasite burden in key target organs: the liver, spleen, and bone marrow.
| Compound | Dose & Route | Duration | Leishmania Species | % Parasite Burden Reduction (vs. Vehicle Control) |
| Liver / Spleen / Bone Marrow | ||||
| This compound (as DNDI-6148) | 50 mg/kg, Oral (BID) | 5 Days | L. donovani | >99% / >99% / >99%[3] |
| This compound (as DNDI-6148) | 50 mg/kg, Oral (QD) | 5 Days | L. infantum | 100% / 98.6% / 96.0%[3] |
| Miltefosine | 30 mg/kg, Oral (QD) | 7 Days | L. donovani | >84% / >84% / Not Reported[4] |
| Miltefosine | ~20 mg/kg, Oral (QD) | 28 Days | L. infantum | Significant reduction in spleen* |
| Liposomal Amphotericin B (AmBisome) | 1 mg/kg, Intraperitoneal | 5 Days | L. donovani | 69.8% / 69.8% / Not Reported[5] |
*Quantitative reduction percentages were not specified in the referenced abstract for this specific Miltefosine study, but a significant decrease in splenic parasite load was reported.[6]
Experimental Protocols
The data presented is derived from studies employing standardized and reproducible experimental models of visceral leishmaniasis in hamsters. A representative methodology is detailed below.
1. Animal Model and Acclimatization:
-
Species: Male Golden Syrian hamsters (Mesocricetus auratus).[2]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
2. Parasite Culture and Preparation:
-
Species/Strain: Leishmania donovani (e.g., MHOM/SD/62/1S) or Leishmania infantum (e.g., MHOM/FR/96/LEM3323).[3]
-
Culture: Promastigotes are cultured in suitable media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 25-27°C.
-
Inoculum: Stationary-phase promastigotes are harvested, washed, and resuspended in a sterile vehicle like phosphate-buffered saline (PBS) to a final concentration for inoculation.
3. Infection Procedure:
-
Route of Inoculation: Animals are infected via intracardiac or retro-orbital injection, which are efficient methods for establishing a systemic infection.[1]
-
Inoculum Size: A typical inoculum consists of 1 x 107 to 2 x 107 stationary-phase promastigotes per animal.[3]
-
Infection Establishment: The infection is allowed to establish and progress for a period of 8 to 12 weeks post-inoculation before the commencement of treatment.
4. Drug Formulation and Administration:
-
This compound / Miltefosine: Compounds for oral administration are typically formulated as a suspension in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80). Administration is performed once (QD) or twice (BID) daily via oral gavage.[3]
-
Amphotericin B: The liposomal formulation is diluted in a sterile vehicle (e.g., 5% dextrose) and administered via the intraperitoneal or intravenous route.[5]
-
Control Group: A control group receives the vehicle alone following the same administration schedule.
5. Assessment of Efficacy:
-
Termination: At the end of the treatment period (e.g., 24 hours after the last dose), animals are humanely euthanized.
-
Organ Harvest: The liver, spleen, and bone marrow (femurs) are aseptically harvested and weighed.
-
Parasite Burden Quantification (Leishman-Donovan Units):
-
Small pieces of the liver and spleen are used to make impression smears on glass slides. Bone marrow is flushed from the femur, smeared, and stained.
-
Slides are fixed with methanol and stained with Giemsa stain.
-
The number of amastigotes per host cell nucleus is determined by microscopic examination (1000x magnification, oil immersion).
-
The parasite burden is calculated in Leishman-Donovan Units (LDU), defined as: Number of amastigotes per host cell nucleus × organ weight (in grams).[7]
-
-
Data Analysis: The percentage of parasite inhibition in treated groups is calculated relative to the mean LDU of the vehicle-treated control group.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of antileishmanial compounds in the hamster model.
Caption: Experimental workflow for visceral leishmaniasis drug efficacy testing in hamsters.
References
- 1. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Efficacy in a Hamster Model of a Multivalent Vaccine for Human Visceral Leishmaniasis (MuLeVaClin) Consisting of the KMP11, LEISH-F3+, and LJL143 Antigens in Virosomes, Plus GLA-SE Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Heterologous vaccine therapy associated with half course of Miltefosine promote activation of the proinflammatory response with control of splenic parasitism in a hamster model of visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunochemotherapy for visceral leishmaniasis: combinatorial action of Miltefosine plus LBSapMPL vaccine improves adaptative Th1 immune response with control of splenic parasitism in experimental hamster model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Antileishmanial Agents: A Step-by-Step Guide
The proper disposal of "Antileishmanial Agent-22," a representative novel research compound, is a critical component of laboratory safety and environmental responsibility. As new chemical entities, the specific hazards of such agents may not be fully characterized. Therefore, disposal procedures must be approached with caution, adhering to established guidelines for hazardous and cytotoxic waste. The primary source of specific safety, handling, and disposal information is the Safety Data Sheet (SDS) for the particular compound. In its absence, a conservative approach aligned with institutional and regulatory standards is mandatory.
Immediate Safety and Operational Plan
Before beginning any work that will generate waste, a comprehensive disposal plan must be in place.[1][2] This plan should be integrated into the experimental protocol and be familiar to all personnel handling the agent.
Core Principles for Handling and Disposal:
-
Hazard Identification: Assume the agent is hazardous. Antineoplastic and cytotoxic drugs, a similar class of compounds, can be mutagens, teratogens, or carcinogens.[3] All personnel must be trained on the potential risks and the procedures to minimize exposure.[4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE when handling this compound and its waste. This includes double chemotherapy gloves, a lab coat, and eye protection.[3]
-
Waste Minimization: The most effective waste management strategy is to minimize waste generation at the source. This can be achieved by ordering the smallest necessary quantities of the chemical, reducing the scale of experiments, and avoiding the generation of expired stock.[5][6]
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements. [5]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine the nature of the waste. All items that come into contact with this compound must be treated as hazardous waste. This includes:
-
Bulk Waste: Unused or expired agent, concentrated stock solutions, and reaction mixtures.
-
Trace Contaminated Solids: Items lightly contaminated, such as gloves, bench paper, pipette tips, and empty vials.
-
Contaminated Sharps: Needles and syringes used for administration.
-
Contaminated Liquids: Aqueous solutions, cell culture media, and solvent rinsates.
-
-
Segregate Incompatible Chemicals: Never mix different waste streams.[7][8] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[9] Waste containing this compound should be kept separate from other laboratory chemical wastes to avoid unintended reactions.[3]
Step 2: Use of Appropriate Waste Containers
-
Container Compatibility: All waste must be stored in containers made of compatible material that will not react with or be degraded by the waste.[6][9] High-density polyethylene (HDPE) containers are suitable for many chemical wastes.[10]
-
Container Type and Color-Coding:
-
For bulk liquids and solids , use a dedicated, leak-proof hazardous waste container with a secure screw-top cap.[9] Many institutions require specific containers for cytotoxic or "RCRA-regulated" waste, which are often colored black.[3]
-
For trace-contaminated solid waste (gloves, pads), use a designated yellow "Trace" waste container or a bin lined with a purple cytotoxic waste bag.[3][11][12]
-
For contaminated sharps , use a puncture-proof sharps container specifically labeled for cytotoxic or hazardous chemical waste, often red or purple-lidded.[11][13]
-
-
Container Integrity: Ensure containers are in good condition, free from cracks or leaks, and are always kept closed except when adding waste.[1][5][9]
Step 3: Proper Labeling of Waste Containers
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5]
-
Complete Information: The label must be filled out completely and accurately, including:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound," "Methanol"). Avoid abbreviations or formulas.
-
The accumulation start date.
-
The specific hazards (e.g., Toxic, Flammable).[8]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[5][6][9]
-
Volume and Time Limits: Adhere strictly to the storage limits defined by regulations like the Resource Conservation and Recovery Act (RCRA).[6][10] These limits dictate how much waste can be accumulated and for how long before it must be collected by EHS.
Step 5: Arranging for Final Disposal
-
Contact EHS for Pickup: Once a waste container is full or reaches its time limit, contact your institution's EHS department to schedule a pickup.[5] Do not dispose of hazardous chemical waste down the sanitary sewer or in the regular trash.[6]
-
Ultimate Disposal Method: The standard and required disposal method for cytotoxic and other highly hazardous chemical waste is high-temperature incineration at a permitted treatment facility.[11][12][13] This ensures the complete destruction of the hazardous compounds.
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes typical quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA), as mandated by the EPA's RCRA regulations.[10] Institutional policies may be stricter.
| Parameter | Guideline / Limit | Citation(s) |
| Maximum Volume per SAA | 55 gallons of hazardous waste | [5] |
| Acutely Toxic Waste (P-List) | 1 quart (liquid) or 1 kilogram (solid) of acutely toxic waste. | [5] |
| Maximum Storage Time | Containers may remain in the SAA for up to 12 months, provided volume limits are not exceeded. | [5] |
| Time Limit Once Full | Full containers must be removed from the SAA within 3 calendar days. | [5] |
| "Empty" Container Residue | No more than 1 inch of residue, or 3% by weight for containers < 110 gallons. | [1] |
Experimental Protocols
As "this compound" is a placeholder, no specific experimental protocols can be cited. However, the disposal plan itself is a critical protocol. The development of a Laboratory Management Plan (LMP) is required by the EPA for academic labs and outlines best practices for waste management.[2][10] This plan should detail procedures for container labeling, regular removal of unwanted materials, and training for all laboratory workers.[2]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision process for segregating this compound waste streams.
Caption: Step-by-step workflow for managing hazardous laboratory waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Developing a Good Laboratory Management Plan - EHSLeaders [ehsleaders.org]
- 3. web.uri.edu [web.uri.edu]
- 4. hse.gov.uk [hse.gov.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. justrite.com [justrite.com]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. danielshealth.ca [danielshealth.ca]
Personal protective equipment for handling Antileishmanial agent-22
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antileishmanial agent-22. The following procedures are based on the safety data for similar compounds and general best practices for handling potentially hazardous research chemicals.
Chemical Profile: Antileishmanial Agent-2 (assumed similar to this compound)
| Property | Value |
| Formula | C15H16BrN3O2 |
| Molecular Weight | 350.21 |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Hands | Protective gloves | Chemically resistant, disposable nitrile or neoprene gloves. Double-gloving is recommended. |
| Eyes | Safety goggles | With side-shields to protect against splashes. |
| Body | Impervious clothing | A disposable, fluid-resistant gown that covers the arms and body.[2] |
| Respiratory | Suitable respirator | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling powders or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[3]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Before starting, assemble all necessary materials and equipment to avoid interruptions.
2. Handling the Compound:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Avoid Inhalation: Do not inhale dust or aerosols.[1]
-
Weighing: If handling a powder, weigh the compound carefully in a ventilated enclosure to prevent dust generation.
-
Dissolving: When preparing solutions, add the solvent to the agent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
3. Spill Management:
-
In case of a spill, immediately alert others in the vicinity and secure the area.
-
Wearing full PPE, contain the spill using absorbent materials from a chemical spill kit.[2]
-
Carefully collect the contaminated materials into a designated hazardous waste container.[2]
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan: Waste Management
All waste generated from handling this compound must be treated as hazardous.
1. Waste Segregation:
-
Segregate all contaminated materials, including gloves, gowns, pipette tips, and empty vials, into a clearly labeled, leak-proof hazardous waste container.
2. Disposal of Contaminated Materials:
-
Dispose of all contaminated disposables in a biohazard bag or a designated cytotoxic waste container.
-
Needles and other sharps must be placed in a puncture-resistant sharps container.
3. Final Disposal:
-
Dispose of the hazardous waste container according to your institution's and local environmental regulations for chemical waste. This typically involves incineration by a licensed waste management service.[4][5]
-
Avoid releasing the compound into the environment to prevent harm to aquatic life.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
